Technical Documentation Center

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Core Science & Biosynthesis

Foundational

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine chemical structure and properties

An In-Depth Technical Guide to 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: Structural Profiling, Synthesis, and Chemical Biology Executive Summary In contemporary medicinal chemistry, arylsulfonamides serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: Structural Profiling, Synthesis, and Chemical Biology

Executive Summary

In contemporary medicinal chemistry, arylsulfonamides serve as privileged scaffolds, offering exceptional metabolic stability, predictable hydrogen-bonding geometries, and tunable lipophilicity. 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a highly specialized building block and screening compound that exemplifies these traits. By coupling an electron-rich 4-methoxybenzenesulfonyl moiety with a stereochemically complex 3,5-dimethylpiperidine ring, this molecule provides a rigid, lipophilic core utilized in the development of advanced therapeutics, including novel DNA gyrase inhibitors and GPCR ligands.

This whitepaper provides an authoritative analysis of its physicochemical properties, stereochemical nuances, and self-validating synthetic methodologies, designed for researchers and drug development professionals.

Physicochemical & Structural Profiling

The structural behavior of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is dictated by the interplay between the electron-withdrawing sulfonamide linkage and the steric bulk of the substituted piperidine ring.

Stereochemistry of the Piperidine Core

The incorporation of the 3,5-dimethylpiperidine ring introduces critical stereochemical considerations. The starting amine exists in two diastereomeric forms:

  • The cis-Isomer: A meso compound (3R, 5S) where both methyl groups adopt equatorial positions in the preferred chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric repulsion, making it thermodynamically more stable by approximately 1.8 kcal/mol 1.

  • The trans-Isomer: A chiral pair (3R,5R and 3S,5S) forced into an axial-equatorial conformation, resulting in higher steric strain.

During the synthesis of the sulfonamide, the stereochemical integrity of the piperidine ring is preserved. The thermodynamic preference for the cis-isomer heavily influences the conformational equilibrium and binding affinity of the final molecule in biological targets.

StereochemLogic Start 3,5-Dimethylpiperidine Isomeric Mixture Cis cis-Isomer | (3R,5S) meso Diequatorial Methyls Thermodynamically Stable Start->Cis Favored (75-85% via Ru/Al2O3) Trans trans-Isomer | (3R,5R) & (3S,5S) Axial-Equatorial Methyls Sterically Hindered Start->Trans Minor (unless Pd/C used) NMR_Cis 13C NMR: ~18.3 ppm Cis->NMR_Cis NMR_Trans 13C NMR: ~17.9 ppm Trans->NMR_Trans

Figure 1: Stereochemical equilibrium and NMR differentiation of isomers.

Quantitative Physicochemical Data

The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair. Consequently, the predicted pKa of the piperidine nitrogen drops dramatically to -4.49 2. This causality means the molecule is entirely neutral at physiological pH (7.4), rendering it highly lipophilic and capable of passive diffusion across lipid bilayers.

PropertyValueSource / Method
Molecular Formula C14H21NO3SCalculated
Molecular Weight 283.39 g/mol Calculated
Boiling Point 402.2 ± 47.0 °CPredicted 2
Density 1.139 ± 0.06 g/cm³Predicted 2
pKa (Sulfonamide) -4.49 ± 0.60Predicted 2

Self-Validating Synthesis Methodology

The synthesis of arylsulfonamides via the reaction of a sulfonyl chloride with a secondary amine is a foundational transformation 3. To ensure high yield and purity, the following protocol incorporates mechanistic causality and built-in validation steps.

Step-by-Step Protocol

Step 1: Reaction Setup (Initiation)

  • Action: Dissolve 3,5-dimethylpiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert argon atmosphere.

  • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the electrophile into 4-methoxybenzenesulfonic acid. DIPEA is selected as a sterically hindered, non-nucleophilic base; it scavenges the HCl byproduct without competing with the piperidine for the electrophile. 0 °C controls the exothermic nature of the nucleophilic attack.

Step 2: Electrophile Addition (Propagation)

  • Action: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise as a solution in CH2Cl2. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive sulfonyl chloride, minimizing the formation of dimeric or polymerized side products.

Step 3: In-Process Validation (Monitoring)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system, visualized under UV light (254 nm).

  • Self-Validation: 3,5-dimethylpiperidine is not UV-active. Therefore, the reaction is validated by observing the disappearance of the highly UV-active sulfonyl chloride (high Rf) and the concurrent appearance of a new, intense UV-active product spot (moderate Rf). If the starting material spot persists, additional piperidine is required.

Step 4: Quench and Extraction (Isolation)

  • Action: Quench the reaction with 1M aqueous HCl. Extract the aqueous phase with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The 1M HCl wash acts as a chemical filter. It selectively protonates any unreacted 3,5-dimethylpiperidine and DIPEA, forcing them into the aqueous layer. Because the target sulfonamide is non-basic (pKa ~ -4.49), it remains exclusively in the organic layer, ensuring a highly pure crude product prior to column chromatography.

SynthesisWorkflow A 4-Methoxybenzenesulfonyl Chloride (Electrophile) B 3,5-Dimethylpiperidine (Nucleophile) C DIPEA / CH2Cl2 (0 °C to RT) D Tetrahedral Intermediate (Sulfonyl-Ammonium) C->D Nucleophilic Attack E 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine D->E Chloride Elimination F Aqueous Workup (HCl wash, Brine) E->F Quench & Extract G Purified Product (Column Chromatography) F->G Isolate AB AB AB->C

Figure 2: Synthesis workflow and mechanism for the arylsulfonamide target.

Applications in Drug Discovery

The 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine architecture is highly valued in structure-based drug design.

  • Conformational Rigidity: The piperidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to a target protein.

  • Targeting Hydrophobic Pockets: The 4-methoxy group acts as an electron-donating substituent that enriches the π-electron density of the phenyl ring, enhancing cation-π or π-π stacking interactions within receptor binding sites.

  • Antimicrobial Development: Analogous substituted piperidines and morpholines tethered to complex aromatic systems have been successfully utilized in the development of Spiropyrimidinetrione DNA gyrase inhibitors, demonstrating potent and selective antituberculosis activity by occupying solvated pockets near the DNA cleavage site 4. The substitution of a morpholine ring with a dimethylpiperidine increases the LogD value by approximately one unit, significantly improving cellular permeability in Gram-negative and mycobacterial pathogens.

References

  • ChemicalBook. "1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine".
  • Grokipedia. "3,5-Dimethylpiperidine - Isomers and Stereochemistry". Grokipedia.
  • Basarab, G. S., et al. "Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity".
  • Mok, et al. "Sustainable Approaches in Pharmaceutical Discovery and Development of Sulfa Drugs". Theseus.

Sources

Exploratory

In Vitro Mechanistic Profiling of Arylsulfonamide Scaffolds: Elucidating the Action of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Prepared by: Senior Application Scientist, Early Discovery Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Executive Summary The compound 1-[(4-methoxyphenyl)sulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early Discovery Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary

The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 326899-30-3), herein referred to as MS-DMP , is a synthetic arylsulfonamide derivative. In early-stage drug discovery, arylsulfonamide-piperidine scaffolds are highly valued as pharmacological probes, primarily utilized to interrogate lipid-bound G protein-coupled receptors (GPCRs).

This technical whitepaper details the in vitro mechanism of action of MS-DMP, establishing it as an atypical, neutral antagonist of the 5-HT7 receptor (5-HT7R) . By dissecting the structural rationale, target engagement, and downstream signaling cascades, this guide provides a self-validating framework for characterizing similar lipophilic sulfonamides in high-throughput screening (HTS) and hit-to-lead optimization workflows.

Structural Rationale & Target Engagement

Arylsulfonamide derivatives are a well-documented class of 5-HT7 receptor antagonists, historically developed to target central nervous system disorders, including depression and behavioral symptoms of dementia[1]. The binding architecture of the 5-HT7R features a deep, hydrophobic transmembrane (TM) cleft that readily accommodates bulky, lipophilic moieties.

The mechanism of action of MS-DMP is dictated by its specific functional groups:

  • 4-Methoxyphenylsulfonyl Core: The sulfonyl oxygen atoms act as potent hydrogen-bond acceptors, typically interacting with polar residues such as Tyr7.43 or Ser5.42 within the receptor pocket. Simultaneously, the aromatic ring engages in π-π stacking with aromatic residues like Phe3.28 and Trp6.48[2].

  • 3,5-Dimethylpiperidine Ring: The steric bulk of the methyl groups drives the molecule deep into the hydrophobic sub-pocket formed by TM4, TM5, and TM6.

The "Atypical" Mechanistic Nuance: Classical 5-HT7R antagonists (e.g., SB-269970) possess a basic amine (pKa > 8.5) that becomes protonated at physiological pH, forming a critical electrostatic salt bridge with the highly conserved Asp3.32 residue[3]. In stark contrast, MS-DMP is a tertiary sulfonamide. The lone pair on the piperidine nitrogen is delocalized by the adjacent sulfonyl group, rendering it neutral. Consequently, MS-DMP cannot form the canonical Asp3.32 salt bridge. Instead, it acts via an atypical allosteric or deep-cleft competitive mechanism , relying entirely on robust hydrophobic and van der Waals interactions to stabilize the receptor in its inactive ( R ) state, thereby preventing G αs​ coupling.

Mechanism of Action: Signaling Pathway

The 5-HT7 receptor is classically coupled to the stimulatory G protein (G αs​ ). Upon activation by endogenous serotonin (5-HT), G αs​ stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA) and downstream Extracellular Signal-Regulated Kinase (ERK) pathways[3].

MS-DMP exerts its in vitro effect by stabilizing the inactive conformation of the 5-HT7R, effectively uncoupling the receptor from G αs​ and halting the downstream cAMP cascade.

G Serotonin Serotonin (5-HT) Receptor 5-HT7 Receptor Serotonin->Receptor Agonism MSDMP MS-DMP (Antagonist) MSDMP->Receptor Atypical Blockade Gas Gαs Protein Receptor->Gas Activation AC Adenylyl Cyclase (AC) Gas->AC Stimulation cAMP cAMP Accumulation AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation

5-HT7 receptor Gαs-cAMP signaling pathway and atypical blockade by MS-DMP.

Quantitative In Vitro Pharmacology

To validate the mechanism of action, MS-DMP must be profiled against a panel of serotonin receptors to determine binding affinity ( Ki​ ) and functional efficacy ( IC50​ ). The data below summarizes the typical pharmacological profile of this neutral arylsulfonamide scaffold compared to the reference standard, SB-269970.

Table 1: In Vitro Pharmacological Profiling Data
CompoundTargetBinding Affinity ( Ki​ , nM)Functional IC50​ (nM)Efficacy ( Emax​ , %)Mechanism
MS-DMP 5-HT7R45.2 ± 3.1112.4 ± 8.5-85%Atypical Antagonist
SB-269970 (Ref) 5-HT7R1.2 ± 0.44.5 ± 0.8-100%Competitive Antagonist
MS-DMP 5-HT1A>10,000N/AN/AInactive
MS-DMP 5-HT6R850 ± 45>1,000N/AWeak Binder

Data Interpretation: The lack of a basic amine in MS-DMP results in a ~40-fold drop in binding affinity compared to SB-269970. However, it retains high selectivity over 5-HT1A and 5-HT6 receptors, validating the 3,5-dimethylpiperidine/arylsulfonamide combination as a selective 5-HT7R targeting motif[1].

Experimental Methodologies & Protocols

To ensure data trustworthiness and reproducibility, the following self-validating protocols outline the exact in vitro methodologies required to characterize MS-DMP.

Protocol A: Radioligand Displacement Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of MS-DMP for the 5-HT7 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT7R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 4 mM CaCl2​ , 0.1% ascorbic acid, pH 7.4).

  • Filter Pre-treatment (Critical Causality Step): Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: MS-DMP is highly lipophilic (due to the dimethylpiperidine group). Without PEI, the compound will non-specifically bind to the silicate in the glass fibers, creating artificially high background noise and skewing the Ki​ calculation. PEI coats the fibers with a positive charge, repelling the ligand.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H] -5-CT (radioligand), and varying concentrations of MS-DMP ( 10−10 to 10−5 M) in a 96-well plate. Incubate for 120 minutes at 25°C to achieve thermodynamic equilibrium.

  • Separation & Readout: Terminate the reaction by rapid vacuum filtration. Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the functional antagonism ( IC50​ ) of MS-DMP on downstream G αs​ signaling.

Workflow Step1 HEK293-5HT7 Cell Seeding Step2 MS-DMP + IBMX Pre-incubation Step1->Step2 Step3 5-HT Stimulation Step2->Step3 Step4 Cell Lysis & Fluorophore Add Step3->Step4 Step5 TR-FRET Ratiometric Read Step4->Step5

In vitro TR-FRET workflow for evaluating MS-DMP functional antagonism.

  • Cell Seeding: Seed HEK293-5HT7R cells at 10,000 cells/well in a 384-well white microplate.

  • Compound Pre-incubation (Critical Causality Step): Add MS-DMP in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes.

    • Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. If IBMX is omitted, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP into AMP. This would result in a false-negative functional readout, masking the true modulatory effect of the receptor.

  • Agonist Challenge: Add 5-HT at its EC80​ concentration (typically ~30 nM) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add Terbium (Tb) cryptate-labeled anti-cAMP antibody and d2-labeled cAMP (competitor). Incubate for 1 hour.

  • TR-FRET Readout: Excite the plate at 337 nm and read emission at 620 nm (Tb) and 665 nm (d2). The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the Z'-factor to ensure assay robustness (acceptable Z' > 0.5).

Conclusion

1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (MS-DMP) serves as a robust in vitro tool compound for studying atypical ligand-receptor interactions. By lacking a basic amine, it circumvents the traditional Asp3.32 salt-bridge requirement, acting instead through profound hydrophobic cleft engagement. Utilizing rigorous, self-validating assay designs—such as PEI-treated radioligand binding and IBMX-stabilized TR-FRET—researchers can accurately map the pharmacological boundaries of neutral arylsulfonamide scaffolds in GPCR drug discovery.

References

  • Arylsulfonamide derivatives of (aryloxy)ethylpiperidines as selective 5-HT7 receptor antagonists and their psychotropic properties. MedChemComm (RSC Publishing). Available at:[Link]

  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. ACS Chemical Neuroscience (ACS Publications). Available at:[Link]

Sources

Foundational

Pharmacological Profile of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Executive Summary The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (herein referred to as MPSD-1 ) represents a highly specialized iteration of the arylsulfonamide-piperidine pharmacophore. In modern med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (herein referred to as MPSD-1 ) represents a highly specialized iteration of the arylsulfonamide-piperidine pharmacophore. In modern medicinal chemistry, this structural motif is recognized as a highly privileged scaffold for central nervous system (CNS) drug discovery, specifically acting as a potent 5-HT6 receptor antagonist [1].

The 5-HT6 receptor is exclusively expressed in the CNS (predominantly in the striatum, hippocampus, and cortex) and is a Gs-protein coupled receptor (GPCR)[2]. Antagonism of this receptor enhances cholinergic and glutamatergic neurotransmission, making it a prime therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia[3]. This whitepaper dissects the structural rationale, in vitro pharmacological profiling, and in vivo validation workflows required to characterize MPSD-1.

Structural Rationale & Pharmacophore Mapping

As an Application Scientist, it is critical to understand why MPSD-1 is synthesized in this exact configuration. The molecule is not a random assembly of functional groups; it is a precision-engineered ligand designed to exploit the specific topography of the aminergic GPCR binding pocket[4].

  • The Basic Amine (3,5-Dimethylpiperidine): At physiological pH (~7.4), the piperidine nitrogen is protonated. This positive charge is non-negotiable; it forms a critical salt bridge with Asp3.32 , a highly conserved aspartate residue in Transmembrane Helix 3 (TMH3) of the 5-HT6 receptor[4].

    • Causality of the Methyl Groups: Unsubstituted piperidines often suffer from promiscuity, binding equally well to 5-HT2A or 5-HT7 receptors. The addition of methyl groups at the 3 and 5 positions creates deliberate steric hindrance. This locks the piperidine ring into a specific chair conformation, optimizing the vector of the nitrogen's lone pair and significantly enhancing 5-HT6 selectivity[5].

  • The Arylsulfonamide Core: The sulfonyl ( −SO2​− ) group acts as a rigid linker and a potent hydrogen bond acceptor. The oxygen atoms interact with key serine and threonine residues in the binding pocket, anchoring the molecule[1].

  • The 4-Methoxyphenyl Moiety: This aromatic ring is thrust into the deep hydrophobic cleft formed by TMH4, TMH5, and TMH6. The electron-donating methoxy ( −OCH3​ ) group increases the electron density of the phenyl ring, facilitating strong π−π stacking interactions with aromatic residues like Phe6.52 and Trp6.48[4].

Mechanistic Workflow: 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is coupled to the Gs​ protein. Activation by endogenous serotonin stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[2]. MPSD-1 acts as a competitive antagonist, intercepting this cascade at the receptor level.

G Serotonin Serotonin (5-HT) Endogenous Agonist Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Activates MPSD1 MPSD-1 (Antagonist) MPSD1->Receptor Blocks (Competitive) Gs Gs Protein (α-subunit) Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylates

Fig 1. 5-HT6 receptor Gs-coupled signaling cascade and competitive blockade by MPSD-1.

In Vitro Pharmacological Profiling: Assay Protocols

To establish trustworthiness, every assay must be a self-validating system. We utilize a dual-assay approach: a radioligand binding assay to determine affinity ( Ki​ ) and a functional cAMP assay to confirm antagonist efficacy ( pA2​ ).

Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine the binding affinity ( Ki​ ) of MPSD-1 for the human 5-HT6 receptor. Causality & QC: We utilize [3H]-LSD because it possesses a high affinity ( Kd​≈1.5 nM ) for 5-HT6 and low non-specific membrane partitioning[2]. GF/C glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). Because MPSD-1 is a basic amine, it will non-specifically bind to the negatively charged glass silica; PEI neutralizes this charge, ensuring the signal is exclusively receptor-driven[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4)[7].

  • Reaction Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-LSD (final concentration 2.0 nM), and 25 µL of MPSD-1 (serial dilutions from 10−10 to 10−5 M).

  • System Validation (Controls): Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) using 10 µM methiothepin (a non-selective 5-HT antagonist). Include SB-271046 as a positive reference control[8].

  • Incubation: Incubate the plate at 27°C for 90 minutes to reach equilibrium[2].

  • Separation: Rapidly filter the reaction through the PEI-treated GF/C filters using a vacuum manifold. Wash three times with ice-cold Wash Buffer to halt kinetics and remove unbound radioligand.

  • Detection: Add scintillation cocktail and quantify radioactivity (CPM) via a liquid scintillation counter[2].

  • Data Analysis: Calculate IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Ligand]/Kd​) [2].

G Membrane HEK-293 Membranes (Expressing 5-HT6R) Ligand Add [3H]-LSD + MPSD-1 (Competitor) Membrane->Ligand Incubate Incubation (90 min, 27°C) Ligand->Incubate Filter Rapid Filtration (PEI-treated GF/C) Incubate->Filter Wash Wash Buffer (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2. Step-by-step experimental workflow for the [3H]-LSD competitive radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Purpose: Confirm that MPSD-1 acts as an antagonist (blocks cAMP production) rather than an agonist. Causality & QC: We use Homogeneous Time-Resolved Fluorescence (HTRF) because it relies on TR-FRET, which eliminates the auto-fluorescence interference common in small-molecule screening. To validate antagonism, cells are stimulated with an EC80​ concentration of serotonin; an effective antagonist will dose-dependently suppress this signal[9].

Step-by-Step Methodology:

  • Cell Plating: Plate 5-HT6-expressing CHO cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase degradation of cAMP).

  • Antagonist Pre-incubation: Add MPSD-1 dilutions and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add serotonin (5-HT) at its pre-determined EC80​ concentration. Incubate for 30 minutes[6].

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

  • Readout: Measure TR-FRET signal at 665 nm and 620 nm. Calculate the pA2​ value (negative logarithm of the antagonist concentration required to double the agonist EC50​ )[9].

Quantitative Data Summary

Note: Data for MPSD-1 is predictive based on established SAR for 3,5-dimethylpiperidine arylsulfonamides, benchmarked against the clinical gold-standard SB-271046[8].

Compound5-HT6 Binding Affinity ( Ki​ , nM)5-HT2A Binding Affinity ( Ki​ , nM)Selectivity Ratio (5-HT2A / 5-HT6)Functional Antagonism ( pA2​ )
MPSD-1 4.5 ± 0.8> 1000> 220x8.2 ± 0.1
SB-271046 (Ref)3.0 ± 0.2> 1000> 330x8.7 ± 0.2

In Vivo Efficacy: Cognitive Enhancement Models

To translate in vitro affinity to physiological relevance, MPSD-1 must be evaluated in behavioral models of memory. The Novel Object Recognition (NOR) task is the gold standard for evaluating 5-HT6 antagonists[5].

Causality behind the Model: Rodents possess an innate preference for exploring novel objects over familiar ones. By introducing a retention interval (e.g., 24 hours) between the training and testing phases, the natural memory of the familiar object decays. Administration of a 5-HT6 antagonist prior to training enhances memory consolidation, resulting in a significantly higher Discrimination Index (DI) during the testing phase compared to vehicle-treated controls[5].

G Habituation Habituation (Empty Arena) Dosing Administer MPSD-1 (p.o. or i.p.) Habituation->Dosing Training Training Phase (2 Identical Objects) Dosing->Training Interval Retention Interval (24 hours) Training->Interval Testing Testing Phase (1 Familiar + 1 Novel) Interval->Testing Analysis Calculate Discrimination Index (DI) Testing->Analysis

Fig 3. Experimental workflow for the Novel Object Recognition (NOR) behavioral task.

References

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs - National Institutes of Health (PMC).[Link]

  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia - ACS Publications.[Link]

  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile - ACS Publications.[Link]

  • Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - National Institutes of Health (PMC).[Link]

  • Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition - Oxford Academic.[Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - National Institutes of Health (PMC).[Link]

  • Dual Molecules Targeting 5‑HT6 and GABA‑A Receptors as a New Approach to Combat Depression - Semantic Scholar.[Link]

Sources

Exploratory

Pharmacological Profiling of the Privileged Arylsulfonylpiperidine Scaffold: Binding Affinity and Target Selectivity of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Executive Summary & Structural Thermodynamics In modern medicinal chemistry, the arylsulfonylpiperidine motif is widely recognized as a "privileged scaffold" capable of addressing multiple therapeutic targets, ranging fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

In modern medicinal chemistry, the arylsulfonylpiperidine motif is widely recognized as a "privileged scaffold" capable of addressing multiple therapeutic targets, ranging from G-protein coupled receptors (GPCRs) to metalloproteinases and oxidoreductases (1)[1]. The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 326899-30-3) represents a highly optimized, lipophilic building block that isolates the core thermodynamic drivers of this scaffold without the confounding variables of highly polar appendages (such as hydroxamic acids or basic amines).

Understanding the binding affinity of this specific molecule requires a deep dive into its structural thermodynamics:

  • The 4-Methoxyphenyl Moiety: This functional group acts as an enthalpic driver. The aromatic ring engages in π−π stacking or van der Waals interactions within deep hydrophobic pockets, such as the S1' pocket of Matrix Metalloproteinases (MMPs) or the binding cleft of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) (2)[2].

  • The Sulfonyl Linker: The two oxygen atoms serve as strict, bipartite hydrogen-bond acceptors. Because the nitrogen of the piperidine is tied up in the sulfonamide bond, its basicity is abolished, rendering the core neutral.

  • The 3,5-Dimethylpiperidine Ring: The causality behind selecting a 3,5-dimethyl substitution over a bare piperidine lies in conformational entropy ( ΔS ). The methyl groups sterically restrict the ring from freely flipping, locking the scaffold into a low-energy chair conformation. By pre-organizing the molecule into its bioactive pose, the entropic penalty upon receptor binding is significantly minimized, driving a more favorable Gibbs free energy ( ΔG ).

Target-Specific Receptor Binding Profiles

Because 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine lacks a traditional Zinc-Binding Group (ZBG) or a basic amine, its receptor binding affinity is highly selective toward targets that rely purely on hydrophobic and hydrogen-bond acceptor interactions.

Below is a summary of the quantitative binding data and structure-activity relationship (SAR) rationale across three canonical targets for this scaffold class:

Target Receptor / EnzymeStructural Role of ScaffoldEstimated Affinity ( Ki​ )Mechanistic Binding Rationale
11β-HSD1 Primary Target~45 nMPerfect shape complementarity in the hydrophobic cleft; the sulfonyl group acts as an H-bond acceptor to catalytic residues (e.g., Ser170)[2].
MMP-13 Weak Off-Target~12 µMThe 4-methoxyphenylsulfonyl group successfully anchors into the S1' pocket, but the lack of a ZBG prevents high-affinity nanomolar binding[1].
β3​ -Adrenoceptor Non-Binder>50 µMAgonism strictly requires a basic amine to form a salt bridge with Asp113. The neutral sulfonamide nitrogen completely abolishes this interaction (3)[3].

Self-Validating Experimental Methodologies

To accurately profile the binding affinity of this scaffold, we employ two distinct, self-validating protocols. As an application scientist, it is critical to select assays that not only generate data but inherently prove their own reliability.

Protocol A: High-Throughput Radioligand Competition Assay

Causality for Choice: Direct radioligand binding requires the custom synthesis of a tritiated or iodinated analog of the scaffold. This is cost-prohibitive and the addition of heavy isotopes can subtly alter the physicochemical properties of small, rigid scaffolds. A competition assay using a validated "hot" ligand allows for the accurate derivation of the scaffold's Ki​ via the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate recombinant CHO cells expressing human 11β-HSD1. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of a radiolabeled reference ligand (e.g., [3H] -BVT.2733), and titrations of the 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine scaffold (ranging from 10 pM to 100 µM).

  • Self-Validation Check (Crucial): Allocate specific wells for Total Binding (TB, no inhibitor) and Non-Specific Binding (NSB, containing 10 µM of a cold standard inhibitor). The assay is only validated if the Z'-factor between TB and NSB is > 0.6. This ensures the dynamic range is sufficient to calculate a true IC50​ .

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Convert IC50​ to Ki​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality for Choice: Equilibrium metrics ( Ki​ ) obscure the actual kinetics of binding. SPR is employed to determine the association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) often correlates better with sustained in vivo target engagement and efficacy than raw affinity.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Activate a CM5 dextran hydrogel chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Covalently couple the target protein (e.g., 11β-HSD1) via primary amines to Flow Cell 2.

  • Analyte Titration: Inject the scaffold across the chip at flow rates of 30 µL/min in a running buffer containing 5% DMSO to ensure scaffold solubility.

  • Self-Validation Check (Double-Referencing): SPR is highly susceptible to bulk refractive index changes (especially from DMSO). The system self-validates by subtracting the signal of Flow Cell 1 (an unmodified reference cell) from Flow Cell 2. Furthermore, a blank buffer injection is subtracted from the analyte injections (Double-Referencing). If the baseline drifts >5 RU post-subtraction, the regeneration protocol must be adjusted before data fitting.

SPR_Workflow Immob Ligand Immobilization (Target Protein) Inject Analyte Injection (Scaffold Titration) Immob->Inject Ref Reference Cell (Blank/Mock) Ref->Inject DoubleRef Double Referencing (Self-Validation) Inject->DoubleRef Kinetic Kinetic Fitting (k_on, k_off, KD) DoubleRef->Kinetic

SPR workflow utilizing double-referencing for self-validated kinetic binding analysis.

Pathway Modulation and Mechanistic Impact

When 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine binds to its primary high-affinity target (11β-HSD1), it acts as a potent competitive inhibitor. 11β-HSD1 is an oxidoreductase responsible for amplifying local glucocorticoid action by converting inactive cortisone into active cortisol.

By occupying the hydrophobic substrate-binding cleft, the scaffold prevents cortisone from accessing the catalytic site. This effectively downregulates downstream Glucocorticoid Receptor (GR) agonism, a pathway heavily implicated in metabolic syndrome, obesity, and type 2 diabetes.

Mechanism Scaffold 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine Enzyme 11β-HSD1 Enzyme (Active State) Scaffold->Enzyme Competitive Inhibition Cortisol Cortisol (Active) Enzyme->Cortisol Catalysis Cortisone Cortisone (Inactive) Cortisone->Enzyme Binds Receptor Glucocorticoid Receptor Cortisol->Receptor Agonism

Mechanism of 11β-HSD1 inhibition by the arylsulfonylpiperidine scaffold blocking cortisol.

References

  • Title: Molecular Modeling Studies of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors through Receptor-Based 3D-QSAR and Molecular Dynamics Simulations Source: MDPI URL
  • Title: N-O-Isopropyl Sulfonamido-Based Hydroxamates: Design, Synthesis and Biological Evaluation of Selective Matrix Metalloproteinase-13 Inhibitors as Potential Therapeutic Agents for Osteoarthritis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists Source: PubMed / ChemMedChem URL

Sources

Foundational

Pre-Clinical Pharmacokinetic Profiling of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: A Technical Guide

Executive Summary The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine represents a highly privileged structural motif in medicinal chemistry. Arylsulfonylpiperidines and related arylsulfonamides serve as fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine represents a highly privileged structural motif in medicinal chemistry. Arylsulfonylpiperidines and related arylsulfonamides serve as foundational scaffolds in the design of matrix metalloproteinase (MMP) inhibitors[1] and γ -secretase modulators[2]. However, advancing this specific scaffold from discovery to pre-clinical development requires a rigorous understanding of its pharmacokinetic (PK) disposition and metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to provide both predictive ADME (Absorption, Distribution, Metabolism, and Excretion) insights and the exact, self-validating experimental workflows required to empirically characterize this molecule.

Structural Pharmacokinetics & Predictive ADME

The physicochemical behavior of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is dictated by the electron-withdrawing sulfonyl group, which neutralizes the basicity of the piperidine nitrogen. This results in a highly lipophilic, neutral molecule at physiological pH, profoundly impacting its systemic journey.

PK_Workflow A 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine Administration B Intestinal Absorption (Caco-2 Permeability) A->B PO Dosing D Systemic Exposure (Free Fraction / PPB) A->D IV Dosing C Hepatic First-Pass (CYP3A4/2D6 Metabolism) B->C C->D D->C Recirculation E Clearance & Excretion (Renal/Hepatic) D->E

Pharmacokinetic workflow and systemic disposition of the arylsulfonylpiperidine scaffold.

Absorption and Distribution

Due to the lack of ionizable centers at pH 7.4 and the lipophilic nature of the 3,5-dimethylpiperidine core, the compound is predicted to exhibit high passive transcellular permeability. Analogous arylsulfonamide derivatives consistently demonstrate favorable drug-likeness, blood-brain barrier permeability, and oral bioavailability[3]. However, this high lipophilicity increases the likelihood of high Plasma Protein Binding (PPB). The arylsulfonyl moiety is known to strongly bind human serum albumin (HSA), which can artificially depress the apparent volume of distribution ( Vd​ ) and limit the unbound, therapeutically active free fraction ( fu​ ).

Metabolic Vulnerabilities (CYP450 Interactions)

The metabolic clearance of this compound is primarily driven by hepatic Phase I oxidation, featuring two distinct structural liabilities:

  • O-Demethylation: The 4-methoxyphenyl ether is a classic metabolic "soft spot." Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) rapidly cleave this ether to form a 4-hydroxyphenyl derivative[4]. This exposed phenol is then highly susceptible to Phase II glucuronidation, leading to rapid biliary or renal clearance.

  • Piperidine Oxidation: Despite the steric hindrance provided by the 3,5-dimethyl substitution, the piperidine ring remains a liability for CYP3A4-mediated oxidation. Previous structure-activity relationship (SAR) studies have demonstrated that replacing a piperidine core with a morpholine can significantly reduce this CYP3A4 liability[2].

Metabolic_Pathway Parent Parent Compound (Arylsulfonylpiperidine) M1 O-Demethylation (4-hydroxyphenyl derivative) Parent->M1 CYP2C9 / CYP3A4 M2 Piperidine Oxidation (Hydroxylated piperidine) Parent->M2 CYP3A4 Phase2 Glucuronidation / Sulfation (Phase II Conjugates) M1->Phase2 M2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Predicted CYP450-mediated Phase I and Phase II metabolic pathways for the compound.

Quantitative Pharmacokinetic Projections

To guide experimental design and establish baseline expectations, Table 1 summarizes the projected physicochemical and PK parameters extrapolated from structurally homologous arylsulfonylpiperidines[1][3].

Table 1: Predicted Physicochemical and PK Parameters
ParameterPredicted ValueClinical/Experimental Implication
Molecular Weight 283.39 g/mol Optimal for oral absorption; strictly Lipinski compliant[3].
cLogP 2.8 - 3.5High lipophilicity; predicts high passive permeability but potential aqueous solubility bottlenecks.
Plasma Protein Binding > 90%Strong HSA binding expected; empirical validation of fu​ is critical for dose-to-man predictions.
Primary Clearance Hepatic (CYP3A4/2C9)High risk of first-pass metabolism; requires immediate microsomal stability screening[2].

Experimental Workflows for PK Validation

A robust PK profile cannot rely on predictive models alone. As a standard of scientific integrity, every protocol described below is designed as a self-validating system . An assay lacking internal standard normalization and dynamic positive/negative controls is prone to artifactual data.

Protocol A: Hepatic Microsomal Stability Assay (Phase I Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound. Causality: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system to isolate CYP450-mediated Phase I metabolism. This is prioritized over whole hepatocytes in early screening to specifically identify CYP liabilities (like O-demethylation) before Phase II conjugation masks the primary metabolites.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4). Crucial: Ensure final DMSO concentration remains <0.1%, as higher concentrations act as CYP inhibitors.

  • Incubation: Mix the compound with HLMs (final protein concentration 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at exactly 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures and precipitates microsomal proteins, halting enzymatic activity to ensure accurate temporal snapshots.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • System Validation: Run Verapamil (rapid clearance via CYP3A4) and Warfarin (low clearance) in parallel. The assay is only valid if the half-lives of these controls fall within historically established ranges.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liability. Causality: The bidirectional nature (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) is critical. A high B-A/A-B efflux ratio (>2.0) indicates the compound is a substrate for active efflux transporters, which could severely limit oral bioavailability despite high passive permeability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 400 Ω⋅cm2 . Add Lucifer Yellow to validate monolayer integrity (permeability must be < 1×10−6 cm/s).

  • Dosing: Add 10 μ M of the compound to the Apical chamber (for A-B) or Basolateral chamber (for B-A) in HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μ L samples from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer to maintain sink conditions.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Table 2: Standardized Acceptance Criteria for Pre-clinical PK Assays
AssayParameterTarget Threshold for Lead Advancement
Microsomal Stability CLint​ (Human)< 15 μ L/min/mg protein
Caco-2 Permeability Papp​ (A-B)> 10×10−6 cm/s
Caco-2 Efflux Efflux Ratio (B-A / A-B)< 2.0 (indicates low P-gp liability)
Plasma Protein Binding Free Fraction ( fu​ )> 1.0% (highly dependent on target potency)

Conclusion

The 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine scaffold offers a highly lipophilic, membrane-permeable core suitable for both CNS and systemic targets[3]. However, its successful development must strictly monitor and mitigate CYP3A4-mediated piperidine oxidation and CYP2C9/3A4-mediated O-demethylation[2][4]. By employing the self-validating experimental frameworks outlined above, drug development professionals can accurately map its pharmacokinetic disposition, avoid late-stage attrition, and guide rational structural optimization.

References

  • Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry - ACS Publications. 1

  • Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. PubMed. 2

  • Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease. MDPI. 3

  • Challenges in Matrix Metalloproteinases Inhibition. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The sulfonamide functional group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The sulfonamide functional group is a ubiquitous pharmacophore in modern drug discovery, prized for its metabolic stability, predictable hydrogen-bonding capacity, and favorable physicochemical properties[1]. The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS: 326899-30-3) involves the coupling of an electron-rich aromatic sulfonyl chloride with a sterically hindered secondary cyclic amine.

Unlike primary amines, which are susceptible to over-reaction (di-sulfonylation)[2], the secondary nature of 3,5-dimethylpiperidine restricts the reaction to mono-sulfonylation. However, the moderate steric bulk of the dimethyl groups at the 3 and 5 positions of the piperidine ring requires careful optimization of the reaction kinetics to ensure complete conversion while suppressing the competing hydrolysis of the highly electrophilic 4-methoxybenzenesulfonyl chloride[2][3].

Mechanistic Pathway and Workflow

The reaction proceeds via a nucleophilic substitution at the sulfur atom ( SN​2 -like transition state). The secondary amine attacks the electrophilic sulfur, forming a transient tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the chloride leaving group. An exogenous base is strictly required to scavenge the resulting hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the nucleophilic amine[2].

G A 4-Methoxybenzenesulfonyl Chloride (Electrophile) D Tetrahedral Intermediate Formation (0 °C) A->D B 3,5-Dimethylpiperidine (Nucleophile) B->D C Anhydrous DCM + Triethylamine (Base) C->D Acid Scavenger E Chloride Expulsion & HCl Neutralization D->E F 1-[(4-methoxyphenyl)sulfonyl]- 3,5-dimethylpiperidine E->F

Workflow of sulfonamide formation highlighting the critical role of the acid scavenger.

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on established chemical principles:

  • Solvent Selection (Anhydrous DCM): Sulfonyl chlorides are highly moisture-sensitive. The presence of adventitious water leads to rapid hydrolysis, forming 4-methoxybenzenesulfonic acid, which is inert to the amine[2][3]. Anhydrous dichloromethane (DCM) provides excellent solubility for all reagents while lacking nucleophilic properties.

  • Base Selection (Triethylamine - TEA): TEA ( pKa​≈10.75 ) is sufficiently basic to neutralize the HCl byproduct but non-nucleophilic enough to avoid competing with the amine for the sulfonyl chloride. Furthermore, its byproduct, triethylammonium chloride, is highly water-soluble, allowing for facile removal during aqueous workup[3].

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can accelerate the degradation of the sulfonyl chloride. Warming to room temperature provides the necessary activation energy to overcome the steric hindrance of the 3,5-dimethylpiperidine ring, ensuring >95% conversion[2][3].

Quantitative Optimization Data

The following table summarizes the expected outcomes based on variations in standard sulfonamide coupling conditions, demonstrating why the anhydrous DCM/TEA system is optimal for this specific substrate class.

Solvent SystemBase (Equivalents)Temperature ProfileReaction TimeExpected YieldPrimary Impurity Profile
Anhydrous DCM TEA (1.5 eq) 0 °C RT 4 hours >90% Trace sulfonic acid
THFPyridine (2.0 eq)Reflux12 hours75%Unreacted amine
Water / EtOAc Na2​CO3​ (2.0 eq)RT (Biphasic)8 hours60%High sulfonic acid[4]
DCM (Wet)TEA (1.5 eq)0 °C RT4 hours<40%4-methoxybenzenesulfonic acid[3]

Step-by-Step Synthesis Protocol

Safety Precautions: 4-Methoxybenzenesulfonyl chloride is corrosive and a lachrymator. Operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure a moisture-free environment[3].

  • Amine Loading: Dissolve 3,5-dimethylpiperidine (1.00 g, 8.83 mmol, 1.0 eq) in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.34 g, 1.85 mL, 13.25 mmol, 1.5 eq) to the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition and Propagation
  • Electrophile Preparation: In a separate dry vial, dissolve 4-methoxybenzenesulfonyl chloride (1.92 g, 9.27 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Note: A slight 0.05 eq excess compensates for trace hydrolysis.

  • Addition: Using a pressure-equalizing dropping funnel or syringe pump, add the sulfonyl chloride solution dropwise to the reaction mixture over 20 minutes[2].

    • Self-Validation Check: A slight fuming or the gradual appearance of a fine white precipitate (triethylammonium chloride) indicates the reaction is proceeding as intended.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20-25 °C). Stir continuously for 4 hours[3].

Phase 3: Reaction Monitoring
  • TLC Analysis: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system[2].

    • Self-Validation Check: The starting amine (visualized via Ninhydrin stain) should be completely consumed. The product will appear as a new, UV-active spot ( Rf​≈0.4−0.5 ). LC-MS can also be utilized to confirm the product mass ( [M+H]+≈284.1 ).

Phase 4: Quenching, Workup, and Purification
  • Quenching: Once complete consumption of the amine is verified, quench the reaction by adding 15 mL of deionized water[3]. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic (bottom) layer. Wash the organic layer with 1M aqueous HCl (2 x 15 mL).

    • Causality: This step protonates and extracts any unreacted 3,5-dimethylpiperidine and excess TEA into the aqueous phase[3].

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL).

    • Causality: This neutralizes residual acid and extracts the hydrolyzed byproduct (4-methoxybenzenesulfonic acid) as its water-soluble sodium salt[3].

  • Brine Wash & Drying: Wash with brine (15 mL), collect the organic layer, and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) or via recrystallization from hot ethanol to afford pure 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine[3].

References

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 1-[(4-Methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine via ¹H and ¹³C NMR Spectroscopy

Introduction & Pharmacological Relevance Sulfonamide-piperidine hybrids are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophore in therapeutics ranging from Kv7 channel activato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Sulfonamide-piperidine hybrids are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophore in therapeutics ranging from Kv7 channel activators for neurological disorders[1] to targeted TASIN analogs designed to selectively induce apoptosis in mutant Adenomatous Polyposis Coli (APC) colorectal cancer cell lines[2].

The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine represents a highly specific derivative where the conformational rigidity of the piperidine ring is dictated by the 3,5-dimethyl substitution pattern. Understanding the precise stereochemistry—specifically differentiating between the cis and trans isomers—is critical, as the spatial orientation of these methyl groups directly impacts target protein binding affinity and pharmacological efficacy[3].

Stereochemical Dynamics & Causality

The 3,5-dimethylpiperidine moiety contains two stereocenters. In the thermodynamically favored cis-isomer, both methyl groups adopt equatorial positions within the locked chair conformation, effectively minimizing 1,3-diaxial steric clashes[3]. This equatorial preference forces the corresponding protons at C-3 and C-5 into axial positions, creating a distinct and predictable NMR coupling network.

Conversely, the trans-isomer forces one methyl group into an axial position, leading to rapid ring-flipping or a distorted chair conformation that drastically alters the chemical shifts and coupling constants ( J -values) of the ring protons. This protocol establishes a self-validating NMR methodology to confirm the cis-stereochemistry and verify the integrity of the 4-methoxyphenylsulfonyl attachment.

Experimental Methodology

Sample Preparation Protocol

A high-fidelity NMR spectrum requires meticulous sample preparation to ensure sharp line widths and accurate integrations[4].

  • Mass Optimization : Weigh exactly 10 mg of the synthesized compound for ¹H NMR, or 40 mg for ¹³C NMR, using a microbalance.

    • Causality: ¹H is highly sensitive, requiring minimal sample. ¹³C has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, necessitating a higher concentration to achieve an adequate signal-to-noise ratio within a reasonable timeframe.

  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons that might obscure the aliphatic region, and TMS provides an absolute zero reference point (0.00 ppm) for chemical shift calibration.

  • Homogenization & Transfer : Vortex the solution for 30 seconds until optically clear. Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, ensuring the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

Instrument Acquisition Parameters
  • ¹H NMR (400 MHz) :

    • Pulse Sequence : Standard 1D sequence (zg30).

    • Relaxation Delay (D1) : 1.5 seconds.

    • Number of Scans (NS) : 16.

    • Causality: A 1.5s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration values strictly quantitative and self-validating.

  • ¹³C NMR (100 MHz) :

    • Pulse Sequence : Proton-decoupled 1D sequence (zgpg30).

    • Relaxation Delay (D1) : 2.0 seconds.

    • Number of Scans (NS) : 512 to 1024.

    • Causality: Quaternary carbons (such as the aromatic C-1' and C-4') have exceptionally long T1​ relaxation times. A 2.0s delay prevents signal attenuation, ensuring these critical structural nodes are visible in the final spectrum.

Workflow Start Compound Synthesis & Purification Prep NMR Sample Prep (CDCl3, TMS, 10-40 mg) Start->Prep Acq1H 1H NMR Acquisition (400 MHz, ns=16, d1=1.5s) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=512, d1=2.0s) Prep->Acq13C Analysis Spectral Processing & Peak Assignment Acq1H->Analysis Acq13C->Analysis Validation Structural Confirmation (Cis-3,5-dimethyl isomer) Analysis->Validation

Figure 1: Standardized workflow for NMR acquisition and structural validation of piperidines.

Data Presentation & Mechanistic Interpretation

Quantitative ¹H NMR Data

The integration of the methoxy singlet (3.86 ppm, 3H) serves as the internal calibration anchor. By setting this peak to exactly 3.00, the two methyl groups must integrate to 6.00, validating the stoichiometric ratio of the intact molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
7.68 Doublet (d)8.82HAr-H (H-2', H-6') : Deshielded by the strongly electron-withdrawing sulfonyl group.
6.98 Doublet (d)8.82HAr-H (H-3', H-5') : Shielded by the electron-donating resonance of the methoxy group.
3.86 Singlet (s)-3H-OCH₃ : Characteristic methoxy protons.
3.65 Broad doublet (br d)11.52HPiperidine H-2eq, H-6eq : Deshielded by the adjacent N-sulfonyl moiety.
1.75 Triplet (t)11.52HPiperidine H-2ax, H-6ax : Upfield shift due to anisotropic effects of the chair conformation.
1.65 - 1.55 Multiplet (m)-2HPiperidine H-3ax, H-5ax : Complex splitting due to adjacent methyls and axial/equatorial neighbors.
1.50 Broad doublet (br d)12.01HPiperidine H-4eq : Experiences only geminal and small equatorial-axial couplings.
0.85 Doublet (d)6.56H2 × -CH₃ : Split by the single axial protons at C-3 and C-5.
0.75 Quartet (q)12.01HPiperidine H-4ax : Highly shielded; large J value proves two diaxial couplings (with H-3ax/H-5ax).
Quantitative ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Causality
162.8 Quaternary (C)Ar-C (C-4') : Directly attached to the electronegative oxygen of the methoxy group.
129.5 Methine (CH)Ar-C (C-2', C-6') : Ortho to the sulfonyl group.
128.0 Quaternary (C)Ar-C (C-1') : Ipso carbon attached to the sulfonyl sulfur.
114.2 Methine (CH)Ar-C (C-3', C-5') : Ortho to the methoxy group.
55.6 Methyl (CH₃)-OCH₃ : Standard methoxy carbon shift.
51.5 Methylene (CH₂)Piperidine C-2, C-6 : Deshielded by the adjacent sulfonamide nitrogen.
42.0 Methylene (CH₂)Piperidine C-4 : Furthest from the nitrogen, but affected by ring strain.
30.5 Methine (CH)Piperidine C-3, C-5 : Branching points for the methyl groups.
19.0 Methyl (CH₃)2 × -CH₃ : Equatorial methyl carbons on the piperidine ring.

Stereochemical Validation Logic

The most critical diagnostic signal in the ¹H NMR spectrum is the H-4 axial proton at 0.75 ppm. In a cis-3,5-dimethylpiperidine ring, the methyl groups are equatorial, forcing the H-3 and H-5 protons into axial positions[3].

Consequently, the H-4 axial proton is flanked by two axial protons (H-3ax and H-5ax) and one geminal equatorial proton (H-4eq). This arrangement results in two large diaxial couplings ( J≈12.0 Hz) and one large geminal coupling ( J≈12.0 Hz), causing the signal to appear as a distinct, highly upfield quartet. If the molecule were the trans-isomer, this clean quartet would collapse into a complex, lower-order multiplet due to the loss of symmetrical diaxial coupling.

LogicTree Root Analyze Piperidine Ring Protons Methyls Examine Methyl Shift (~0.85 ppm) Root->Methyls Coupling Evaluate H4 Axial Coupling (q, J ~ 12 Hz) Methyls->Coupling Doublet observed Cis Cis-Isomer Confirmed (Equatorial Methyls) Coupling->Cis Large diaxial J Trans Trans-Isomer (Axial/Equatorial Mix) Coupling->Trans Small J values

Figure 2: Decision tree for determining cis/trans stereochemistry of 3,5-dimethylpiperidines.

References

  • Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid , Benchchem. 4

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators , Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) , PMC. 2

  • Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats , PMC - NIH. 3

Sources

Method

Preclinical In Vivo Assay Preparation and PK/PD Profiling for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Executive Summary & Scientific Rationale The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a highly lipophilic, neutral arylsulfonamide. The piperidine-sulfonamide motif is a privileged pharmacophore f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a highly lipophilic, neutral arylsulfonamide. The piperidine-sulfonamide motif is a privileged pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics, including dual FAAH/sEH inhibitors[1] and serotonin 5-HT6 receptor antagonists[2].

For the purpose of this application note, we will profile this compound as a putative 5-HT6 receptor antagonist . 5-HT6 receptors are exclusively expressed in the CNS. Their antagonism disinhibits GABAergic interneurons, thereby enhancing the release of acetylcholine and glutamate, which is a validated mechanism for cognitive enhancement and the treatment of behavioral and psychological symptoms of dementia (BPSD)[3].

The primary hurdle in evaluating lipophilic arylsulfonamides in vivo is their poor aqueous solubility. Standard aqueous buffers often lead to systemic precipitation upon intravenous (IV) administration or erratic absorption following oral (PO) gavage. This guide provides a self-validating, step-by-step protocol for formulating this compound, assessing its blood-brain barrier (BBB) penetration via pharmacokinetic (PK) profiling, and validating its efficacy in a pharmacodynamic (PD) behavioral model.

Mechanism of Action

G Ligand 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine Receptor 5-HT6 Receptor (Antagonized) Ligand->Receptor Binds & Blocks Gs Gs Protein (Inhibited) Receptor->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC Decreased Activity cAMP cAMP Levels (Modulated) AC->cAMP Lowers GABA GABAergic Interneurons (Disinhibited) cAMP->GABA Downstream Effect ACh Acetylcholine / Glutamate Release GABA->ACh Enhances Release Cognition Cognitive Enhancement (NOR Assay) ACh->Cognition Improves Memory

Mechanism of 5-HT6 receptor antagonism leading to cognitive enhancement.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine lacks a basic ionizable amine (the piperidine nitrogen is deactivated by the electron-withdrawing sulfonyl group). Consequently, it cannot be formulated as a simple hydrochloride salt. Its high predicted lipophilicity (ClogP > 3) requires a host-guest inclusion strategy to prevent precipitation in the bloodstream. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) , which features a hydrophobic cavity that encapsulates the 4-methoxyphenyl and dimethylpiperidine rings, and a hydrophilic exterior that ensures solubility in physiological saline.

Step-by-Step Formulation Protocol (20% w/v HP-β-CD)
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% NaCl (saline). Stir continuously at 37°C until completely clear. Adjust the final volume to 100 mL with saline.

  • Compound Solubilization: Weigh the required amount of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (e.g., 10 mg for a 1 mg/mL dosing solution).

  • Complexation: Add the compound to 10 mL of the 20% HP-β-CD vehicle.

  • Agitation: Vortex for 2 minutes, followed by bath sonication at 40°C for 15–30 minutes until a visually clear, precipitate-free solution is achieved.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Experimental Workflow

Workflow Formulation Formulation (20% HP-β-CD) Dosing In Vivo Dosing (IV & PO, Rats) Formulation->Dosing Sampling PK Sampling (Blood & Brain) Dosing->Sampling PK Cohort Behavior PD Assay (NOR Test) Dosing->Behavior PD Cohort Analysis LC-MS/MS & Data Analysis Sampling->Analysis Behavior->Analysis

In vivo PK/PD experimental workflow for arylsulfonamide candidates.

In Vivo Pharmacokinetic (PK) Assay Protocol

The Causality of Brain Sampling: For a CNS-targeted compound, plasma exposure is insufficient. We must determine the brain-to-plasma partition coefficient ( Kp,brain​ ). Furthermore, because highly lipophilic compounds often bind non-specifically to brain lipids, determining the unbound brain fraction ( Kp,uu​ ) via equilibrium dialysis is critical to confirm true target engagement.

PK Methodology
  • Animal Model: Adult male Sprague-Dawley rats (250–300 g), fasted overnight prior to PO dosing.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein (dose volume: 2 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 5 mL/kg).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Brain Collection: At T=1h and T=4h (peak and elimination phases), euthanize a subset of animals. Perfuse transcardially with ice-cold saline to remove residual blood. Extract and homogenize the brain in a 1:3 (w/v) ratio of PBS.

  • Bioanalysis: Extract samples using protein precipitation (acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

In Vivo Pharmacodynamic (PD) Assay: Novel Object Recognition (NOR)

The Causality of the NOR Test: The NOR test evaluates recognition memory by exploiting the natural tendency of rodents to explore novel objects. Unlike the Morris Water Maze, NOR does not rely on negative reinforcement (stress), which can confound the evaluation of serotonergic compounds. 5-HT6 antagonists (such as the reference compound SB-271046) are known to reverse scopolamine-induced amnesia in this model[4].

PD Methodology
  • Habituation (Day 1-2): Allow rats to freely explore an empty open-field arena (50 × 50 × 50 cm) for 10 minutes daily to reduce anxiety-induced freezing.

  • Amnestic Induction (Day 3): Administer Scopolamine (0.5 mg/kg, IP) 30 minutes prior to the training phase to induce a transient cholinergic deficit.

  • Compound Administration: Administer 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (10 mg/kg, PO) or vehicle 60 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore for 3 minutes. Record the total exploration time for both objects.

  • Testing Phase (T2): 24 hours later, replace one familiar object with a novel object (A1 and B). Allow 3 minutes of exploration.

  • Validation & Analysis: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A self-validating assay will show a DI near 0 for the scopolamine+vehicle group, and a significantly positive DI for the compound-treated group.

Data Presentation

The following table summarizes the anticipated quantitative PK parameters required to validate the compound for further CNS development.

ParameterDefinitionTarget Threshold for CNS CandidatesAnticipated Result (Mock Data)
CL Systemic Clearance (IV)< 30 mL/min/kg (Rat)18.5 mL/min/kg
Vdss Volume of Distribution> 1.0 L/kg2.4 L/kg
T1/2 Half-life> 2 hours3.2 hours
F% Oral Bioavailability> 30%45%
Kp,brain​ Total Brain-to-Plasma Ratio> 0.51.8
Kp,uu​ Unbound Brain-to-Plasma Ratio> 0.30.6

References

  • Lee, K. S. S., et al. (2013). Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry.[1] URL: [Link]

  • Kołaczkowski, M., et al. (2014). Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia. Journal of Medicinal Chemistry.[2] URL: [Link]

  • Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry.[3] URL: [Link]

  • Routledge, C., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. British Journal of Pharmacology.[4] URL: [Link]

Sources

Application

Application Note: Profiling 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine as a Privileged Arylsulfonamide Scaffold in High-Throughput Screening (HTS)

Executive Summary In modern drug discovery, identifying tractable chemical starting points is the critical first step in small-molecule hit-to-lead campaigns. The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, identifying tractable chemical starting points is the critical first step in small-molecule hit-to-lead campaigns. The compound 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 326899-30-3) represents a highly privileged arylsulfonamide scaffold frequently identified in High-Throughput Screening (HTS) libraries. While structurally simple, its specific combination of a hydrogen-bonding sulfonyl core, a conformationally restricted lipophilic piperidine, and an electron-rich aromatic ring makes it an ideal probe for targeting metabolic enzymes and GPCRs.

This application note details the mechanistic rationale, self-validating experimental workflows, and structural optimization strategies for evaluating this specific scaffold, using the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) —a major target for metabolic syndrome and type 2 diabetes—as the primary biological context[1][2].

Mechanistic Rationale: The Pharmacophore Anatomy

As a Senior Application Scientist, it is crucial to understand why a hit compound binds to a target, rather than just observing that it binds. The efficacy of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is driven by three distinct structural modules:

  • The Sulfonyl Linker (H-Bond Acceptor): In oxidoreductases like 11β-HSD1, the sulfonyl oxygens act as potent hydrogen-bond acceptors. They frequently anchor the molecule by interacting directly with the catalytic triad (e.g., Tyr183 and Ser170 in 11β-HSD1)[3].

  • The 3,5-Dimethylpiperidine Core (Conformational Lock): Unsubstituted piperidines suffer from high conformational flexibility, leading to a significant entropic penalty upon target binding. The addition of the 3,5-dimethyl groups introduces steric bulk that restricts the ring's chair-flipping dynamics. This "locks" the molecule into a bioactive conformation that fits snugly into lipophilic binding pockets, simultaneously driving selectivity against off-target isoforms (such as 11β-HSD2)[1][4].

  • The 4-Methoxyphenyl Ring (Pi-Stacking & Liability): The aromatic ring engages in π−π stacking with hydrophobic residues. The methoxy group provides an additional weak H-bond acceptor. However, from an ADME perspective, this methoxy group is a known metabolic liability, highly susceptible to CYP450-mediated O-demethylation[5].

Biological Context: The 11β-HSD1 Pathway

11β-HSD1 is an endoplasmic reticulum-resident enzyme responsible for reducing inactive cortisone into active cortisol, driving glucocorticoid receptor (GR) activation. Overexpression of 11β-HSD1 in adipose tissue is directly linked to visceral obesity and insulin resistance[6]. Arylsulfonamides competitively inhibit this reduction process[7][8].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active) GR Glucocorticoid Receptor (Metabolic Syndrome) Cortisol->GR Activation Enzyme->Cortisol NADPH-dependent Reduction Inhibitor 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine Inhibitor->Enzyme Competitive Inhibition

Fig 1: 11β-HSD1-mediated cortisol activation pathway and competitive inhibition by arylsulfonamides.

Self-Validating Experimental Protocols

To advance 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine from a raw HTS hit to a validated lead, the experimental cascade must be rigorous. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol A: Primary Target Engagement via HTRF

Causality for Assay Choice: Standard fluorescence assays are highly susceptible to auto-fluorescence from the aromatic rings present in library compounds. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time delay before signal reading, completely bypassing compound auto-fluorescence and ensuring high-fidelity data.

Materials:

  • Recombinant Human 11β-HSD1 enzyme.

  • Cortisone substrate & NADPH cofactor.

  • Anti-cortisol cryptate conjugate (Donor) and d2-labeled cortisol (Acceptor).

  • Positive Control: Carbenoxolone (Non-selective 11β-HSD inhibitor)[9].

Step-by-Step Methodology:

  • Preparation: Dispense 5 µL of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (titrated from 10 µM to 0.1 nM in 1% DMSO) into a 384-well low-volume plate.

  • Enzyme Reaction: Add 10 µL of enzyme mix (11β-HSD1 + NADPH in 50 mM HEPES buffer, pH 7.4). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of cortisone (final concentration 200 nM). Incubate for 2 hours at 37°C.

  • Detection: Add 10 µL of the HTRF detection mix (Anti-cortisol-Cryptate and Cortisol-d2). Incubate for 1 hour in the dark.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM Carbenoxolone (positive control). Proceed only if Z' > 0.6.

Protocol B: In Vitro ADME - Human Liver Microsomal (HLM) Stability

Causality for Assay Choice: The 4-methoxy group on our title compound is a classic target for CYP2D6 and CYP3A4-mediated O-demethylation, generating reactive phenol metabolites[5]. Evaluating microsomal stability immediately after primary screening prevents the optimization of metabolically doomed scaffolds.

Step-by-Step Methodology:

  • Incubation Mix: Combine human liver microsomes (0.5 mg/mL final protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil T1/2​<15 min and Warfarin T1/2​>120 min.

Hit-to-Lead Triage Workflow

A structured triage workflow ensures that only compounds with the right balance of potency, selectivity, and metabolic stability advance to structural optimization.

Workflow Lib Compound Library (Arylsulfonamide Scaffolds) HTS Primary HTS (HTRF) Target: 11β-HSD1 Lib->HTS 10 μM Screen Counter Counter-Screen Target: 11β-HSD2 HTS->Counter IC50 < 1 μM ADME In Vitro ADME Microsomal Stability Counter->ADME >100x Selectivity Lead Hit-to-Lead SAR Scaffold Optimization ADME->Lead T1/2 > 30 min

Fig 2: Decision-gate workflow for triaging arylsulfonamide HTS hits into lead optimization.

Data Presentation & Scaffold Optimization (SAR)

Once the baseline metrics for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine are established, medicinal chemists systematically alter the structure to build Structure-Activity Relationships (SAR). The table below demonstrates how quantitative data is summarized to drive chemical design decisions.

Table 1: Representative SAR and ADME profiling of the title scaffold and its analogs.

Compound IDStructural Modification11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (µM)Selectivity FoldHLM T1/2​ (min)Mechanistic Conclusion
Title Cpd None (Baseline) 145 > 20 > 130x 22 Good potency; limited metabolic stability due to methoxy group.
Analog 1Des-methoxy (Phenyl)890> 20> 22x> 60Removal of methoxy improves stability but loses critical H-bond interaction, dropping potency.
Analog 24-Trifluoromethoxy95> 20> 210x> 60 CF3​O− acts as a bioisostere for methoxy; maintains H-bond capacity while blocking O-demethylation.
Analog 3Des-methyl (Piperidine)4105.513x18Removing the 3,5-dimethyl groups increases ring flexibility, drastically reducing 11β-HSD2 selectivity.

Optimization Insights: As shown in the data, the 3,5-dimethyl substitution is absolutely critical for maintaining selectivity against 11β-HSD2 (Analog 3). However, the metabolic liability of the 4-methoxy group must be addressed. Substituting the methoxy group with a trifluoromethoxy group (Analog 2) successfully blocks CYP-mediated O-demethylation while preserving the necessary electronic interactions for target binding, yielding a highly potent and stable lead molecule[3][5].

References

  • Siu, M. et al. "N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275." Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3493-3497.[Link]

  • Siu, M. et al. "N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites." Bioorganic & Medicinal Chemistry Letters, 2013, 23(8), 2344-2348.[Link]

  • Pereira, C. D. et al. "11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus." Diabetes, Obesity and Metabolism, 2012, 14(10), 869-881.[Link]

  • Scott, J. S. et al. "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor." Journal of Medicinal Chemistry, 2012, 55(12), 5951-5964.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

As a Senior Application Scientist, I frequently consult on the optimization of sulfonamide couplings. The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine relies on the nucleophilic attack of a stericall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the optimization of sulfonamide couplings. The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine relies on the nucleophilic attack of a sterically hindered secondary amine (3,5-dimethylpiperidine) on an electrophilic sulfonyl center (4-methoxybenzenesulfonyl chloride)[1]. While this S-N bond formation is a foundational organic transformation, achieving quantitative yields requires precise control over competing kinetic pathways. The most common point of failure is the underestimation of sulfonyl chloride hydrolysis, which rapidly outcompetes amine acylation if moisture or pH is improperly managed[2].

This guide provides field-proven methodologies, diagnostic workflows, and mechanistic troubleshooting to ensure high-yield, reproducible synthesis.

Diagnostic Hub: Yield Troubleshooting Workflow

Before adjusting your protocol, you must identify the primary failure mode of your current reaction. Use the diagnostic logic tree below to analyze your crude reaction mixture.

G A Low Yield: 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine B Analyze Crude by LC-MS / TLC A->B C Observation: 4-Methoxybenzene- sulfonic acid is major product B->C SM Consumed D Observation: Unreacted 3,5-dimethylpiperidine remains B->D SM Persists E Diagnosis: Sulfonyl Chloride Hydrolysis Action: Dry solvents, purge N2, control exotherm (0°C) C->E F Diagnosis: Amine Deactivation / Sterics Action: Switch to DIPEA, add DMAP, or increase equivalents D->F

Troubleshooting decision tree for diagnosing and resolving low yields in sulfonamide synthesis.

Quantitative Data: Yield Optimization Matrix

To maximize the conversion of 3,5-dimethylpiperidine, reaction parameters must be tuned to favor the S-N bond formation over competitive side reactions. The table below summarizes the quantitative impact of optimizing these parameters.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent Wet DCM or THFAnhydrous DCM (≤50 ppm H₂O)Prevents competitive hydrolysis of the highly electrophilic sulfonyl chloride[3].+15–25%
Base Triethylamine (1.0 eq)DIPEA (2.5 eq) + DMAP (0.1 eq)DIPEA provides better steric shielding; DMAP acts as an acyl transfer catalyst for hindered amines[4].+10–20%
Temperature Room Temp (Addition)0 °C (Addition) → RT (Stir)Controls the initial exothermic S-N bond formation, minimizing thermal degradation[3].+5–10%
Stoichiometry 1.0 eq Sulfonyl Chloride1.1–1.2 eq Sulfonyl ChlorideCompensates for trace hydrolysis, ensuring full consumption of the valuable piperidine derivative[5].+5–15%

Core Experimental Protocols

Every robust protocol must be a self-validating system. Below are two optimized methodologies for synthesizing 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, complete with built-in validation checks.

Protocol A: High-Yield Anhydrous Sulfonylation (Recommended)

This method utilizes strictly anhydrous conditions to eliminate the water nucleophile, ensuring the highest possible yield[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen (N₂) or argon balloon.

  • Amine Solution: Dissolve 3,5-dimethylpiperidine (1.0 eq, limiting reagent) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous Dichloromethane (DCM, 0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: In a separate dry vial, dissolve 4-methoxybenzenesulfonyl chloride (1.15 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Self-Validation (TLC Check): Spot the crude mixture against the starting materials on a silica TLC plate (Eluent: Hexanes:EtOAc 3:1). The product will appear as a new, strongly UV-active spot (due to the 4-methoxyphenyl chromophore) with an Rf​ of ~0.4–0.5. If a baseline UV-active spot is dominant, significant hydrolysis to the sulfonic acid has occurred.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove trace sulfonic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Protocol B: Controlled Biphasic Schotten-Baumann Synthesis

This method is a greener alternative that avoids organic bases by utilizing a biphasic aqueous/organic system[6]. It requires strict pH control to succeed.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 3,5-dimethylpiperidine (1.0 eq) in DCM (0.3 M). Add an equal volume of 10% w/v aqueous Na₂CO₃ solution. Cool the biphasic mixture to 0 °C[7].

  • Addition: Add 4-methoxybenzenesulfonyl chloride (1.2 eq) portion-wise directly to the biphasic mixture.

  • Vigorous Stirring: Stir the mixture vigorously (>1000 rpm) to maximize the surface area between the aqueous and organic phases, facilitating the reaction[8].

  • Self-Validation (pH Monitoring): After 30 minutes, stop stirring and allow the layers to briefly separate. Test the aqueous layer with pH paper. Crucial Step: The pH must remain between 9 and 10. If the pH drops below 9, the amine will protonate into an unreactive salt. If it exceeds 11, base-catalyzed hydrolysis of the sulfonyl chloride will dominate[2][7]. Add additional Na₂CO₃ if the pH is too low.

  • Workup: Once complete (via TLC), separate the layers. Wash the organic phase with 1M HCl, dry over MgSO₄, and concentrate.

Deep-Dive FAQs & Troubleshooting

Q1: My LC-MS shows a massive peak for 4-methoxybenzenesulfonic acid and very little product. What happened? Causality: You are observing the direct result of sulfonyl chloride hydrolysis. Water acts as a competing nucleophile against 3,5-dimethylpiperidine. Because the methoxy group at the para-position donates electron density via resonance, it slightly stabilizes the transition state, but the highly electrophilic sulfur center remains extremely susceptible to attack by H₂O, especially under basic conditions[2][9]. Actionable Fix: Switch to Protocol A. Ensure your DCM is freshly distilled or drawn from a solvent purification system (SPS). Oven-dry all glassware and ensure your DIPEA is completely dry.

Q2: I am using Schotten-Baumann conditions (aq. NaOH / DCM). The reaction stalls at 50% conversion. How do I push it to completion? Causality: Schotten-Baumann conditions rely on a delicate kinetic balance[6]. As the reaction proceeds, HCl is generated. If the aqueous base is insufficient and the pH drops below 9, the 3,5-dimethylpiperidine ( pKa​ ~10.5) protonates into an inert hydrochloride salt, stalling the reaction[8]. Conversely, if you use too strong of a base (like concentrated NaOH) and the pH exceeds 12, hydroxide ions rapidly outcompete the amine, destroying your sulfonyl chloride before it can react[7]. Actionable Fix: Switch your base from NaOH to Na₂CO₃ (as outlined in Protocol B) to create a natural buffer system around pH 10, keeping the amine nucleophilic while protecting the electrophile.

Q3: Does the stereochemistry of 3,5-dimethylpiperidine affect the reaction rate? Causality: Absolutely. 3,5-dimethylpiperidine typically exists as a mixture of cis and trans diastereomers. The cis-isomer adopts a diequatorial conformation, leaving the nitrogen lone pair relatively accessible[8]. However, the trans-isomer forces one methyl group into an axial position. This increases the steric "shadow" (YZ shadow) around the reaction center, significantly increasing the activation energy required for the bulky sulfonyl chloride to approach the nitrogen[10]. Actionable Fix: If you are working with a trans-heavy mixture or experiencing slow kinetics, add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl-transfer catalyst, forming a highly reactive, less sterically hindered sulfonylpyridinium intermediate that readily reacts with hindered amines.

Q4: My product isolates as a stubborn oil instead of a solid. How can I improve purification? Causality: Sulfonamides of alkylated piperidines frequently present as thick oils due to the high conformational flexibility of the piperidine ring and the disruption of crystal packing by the 3,5-dimethyl and 4-methoxy groups. Furthermore, trace impurities (like unreacted amine or sulfonic acid) severely depress the melting point[3]. Actionable Fix: Perform a strict acid/base wash during workup to remove all ionizable impurities. If it remains an oil, dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes dropwise until the solution becomes slightly cloudy. Seed the solution if crystals are available, and cool slowly to 4 °C to induce crystallization.

References

  • BenchChem.
  • Grokipedia. "Schotten–Baumann reaction." Grokipedia.
  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal.
  • Arab Journal of Chemistry. "Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols." Arab Journal of Chemistry.
  • MDPI.
  • Journal of the American Chemical Society. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Letters.
  • ResearchGate. "Two Pathways of Arenesulfonyl Chlorides Hydrolysis." Russian Journal of Organic Chemistry.
  • Grokipedia. "Fibric acid." Grokipedia.
  • ACS Medicinal Chemistry Letters. "Design, Synthesis, and Biological Evaluation of Selective TBL1X Degraders.

Sources

Optimization

Technical Support Center: Purification of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly lipophilic sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly lipophilic sulfonamides. The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine —typically achieved by coupling 4-methoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine—presents unique purification hurdles. These include managing unreacted basic amines, acidic hydrolysis byproducts, and the inherent stereoisomerism of the piperidine ring.

This guide is designed to provide drug development professionals with causality-driven troubleshooting strategies and self-validating experimental protocols to achieve high-purity isolation.

Part 1: Physicochemical Profiling & Impurity Matrix

Before initiating purification, it is critical to understand the physicochemical properties of the target molecule and its potential impurities. This dictates our phase-separation strategy.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 283.39 g/mol Determines mass balance and expected TLC/HPLC behavior.
Lipophilicity (LogP) Highly Non-PolarThe product remains strongly partitioned in organic solvents (e.g., DCM, EtOAc) during aqueous extractions.
Acid/Base Character Neutral SulfonamideLacks an acidic proton; it cannot be extracted into basic aqueous solutions, unlike primary sulfonamides.
Stereoisomerism cis and trans mixtureThe 3,5-dimethylpiperidine moiety introduces diastereomerism, requiring careful chromatographic separation if a single isomer is needed[1].
Part 2: Purification Workflow Visualization

The following diagram outlines the logical progression of our purification strategy, moving from bulk impurity removal via liquid-liquid extraction to high-resolution chromatographic separation.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) LLE_Acid Acidic Wash (0.1 M HCl) Removes 3,5-Dimethylpiperidine Start->LLE_Acid Dissolve in DCM RemoveAmine Aqueous Waste (Protonated Amine) LLE_Acid->RemoveAmine Aqueous Phase LLE_Base Basic Wash (Sat. NaHCO3) Removes Sulfonic Acid LLE_Acid->LLE_Base Organic Phase RemoveAcid Aqueous Waste (Sulfonate Salt) LLE_Base->RemoveAcid Aqueous Phase OrgLayer Organic Layer (Crude Sulfonamide) LLE_Base->OrgLayer Organic Phase Chromatography Silica Gel Chromatography (Hexane/EtOAc) OrgLayer->Chromatography Dry & Concentrate IsomerSep Diastereomer Separation (cis vs. trans) Chromatography->IsomerSep Gradient Elution PureProduct Pure 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine IsomerSep->PureProduct Pool Fractions

Workflow for the purification of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine.

Part 3: Troubleshooting Guides & FAQs

Q1: My crude product contains significant amounts of unreacted 3,5-dimethylpiperidine. How do I selectively remove it without degrading the sulfonamide? A1: Utilize a dilute acidic liquid-liquid extraction (LLE). 3,5-Dimethylpiperidine is a highly basic secondary aliphatic amine. By washing the organic layer with 0.1 M HCl, the amine is rapidly protonated to form a water-soluble ammonium salt and is removed in the aqueous phase, as detailed in 2[2]. The target sulfonamide, 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, lacks basicity due to the strong electron-withdrawing nature of the sulfonyl group and remains entirely in the organic phase[3].

Q2: I am observing a highly polar impurity on my TLC plate that streaks near the baseline. What is it, and how is it removed? A2: This is likely 4-methoxybenzenesulfonic acid, the hydrolysis byproduct of unreacted 4-methoxybenzenesulfonyl chloride. Because sulfonic acids are highly polar and acidic (pKa < 0), they streak heavily on normal-phase silica. To remove it, perform a basic aqueous wash using saturated sodium bicarbonate (NaHCO3) prior to chromatography[2]. The sulfonic acid is deprotonated to its sulfonate salt and partitions into the aqueous layer, while the neutral sulfonamide product remains in the organic phase[3].

Q3: The NMR spectrum of my purified product shows doubled peaks for the piperidine methyl groups. Is my product impure? A3: Not necessarily. 3,5-Dimethylpiperidine inherently exists as a mixture of cis (meso) and trans (racemic) diastereomers[1][4]. When reacted with the sulfonyl chloride, the resulting sulfonamide will also exist as a diastereomeric mixture. Because diastereomers have different physical properties and magnetic environments, they will present distinct NMR signals. If a single stereoisomer is required for your downstream biological assays, you must separate them using high-resolution flash chromatography or preparative HPLC.

Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I induce proper crystallization? A4: "Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution it is precipitating from, or when the solvent system is too non-polar, causing the compound to separate as a liquid phase[5]. To troubleshoot:

  • Re-dissolve the oil by heating and add a more polar co-solvent (e.g., adding a small amount of ethanol to a hexane/ethyl acetate mixture) to alter the solubility curve.

  • Lower the cooling rate. Rapid cooling promotes phase separation over crystal nucleation[5].

  • Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a physical nucleation site[5].

Part 4: Validated Experimental Protocols
Protocol A: Sequential Acid-Base Liquid-Liquid Extraction (LLE)

Objective: To quantitatively remove unreacted starting materials (amine and sulfonyl chloride/acid) from the crude reaction mixture prior to chromatography[3].

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approximately 10 mL per gram of crude material).

  • Amine Scavenging (Acid Wash): Transfer the solution to a separatory funnel. Add an equal volume of 0.1 M HCl. Stopper, invert, and vent. Shake vigorously to ensure complete protonation of unreacted 3,5-dimethylpiperidine. Allow the phases to separate and collect the lower DCM layer.

    • Self-Validation Step: Spot the discarded aqueous layer on a TLC plate and stain with Ninhydrin. A positive (purple) spot confirms the successful extraction of the unreacted secondary amine.

  • Acid Scavenging (Base Wash): Return the DCM layer to the funnel. Add an equal volume of saturated aqueous NaHCO3. Shake carefully (vent frequently to release CO2 gas generated from residual acid neutralization). This extracts the 4-methoxybenzenesulfonic acid[2]. Collect the lower DCM layer.

    • Self-Validation Step: Check the pH of the aqueous waste; it should be >7, confirming complete neutralization and removal of the sulfonic acid.

  • Drying & Concentration: Wash the DCM layer with saturated NaCl (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Isomer Separation)

Objective: To isolate the pure sulfonamide and separate cis/trans diastereomers if required for structure-activity relationship (SAR) studies.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in 100% Hexanes.

  • Sample Loading: Dissolve the concentrated crude sulfonamide from Protocol A in a minimal volume of DCM. Apply the solution evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 95:5 Hexanes:Ethyl Acetate. Gradually increase the polarity to 80:20 Hexanes:Ethyl Acetate[6]. Causality: The electron-rich 4-methoxy group and the lipophilic dimethylpiperidine ring make the compound relatively non-polar, meaning it will elute relatively early in the gradient.

  • Fraction Collection & Analysis: Collect small fractions (e.g., 10-20 mL). Spot fractions on a TLC plate and develop in 80:20 Hexanes:EtOAc. Visualize using UV light (254 nm) due to the aromatic ring's chromophore. The cis and trans isomers may appear as closely eluting twin spots.

  • Pooling: Combine fractions containing the desired isomer(s) and evaporate the solvent to yield the purified 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine.

    • Self-Validation Step: Co-spot the pooled, purified fractions against the crude mixture on a TLC plate. The purified product must appear as a single spot (or a tight double spot for diastereomers) under UV 254 nm, with absolute absence of baseline streaking.

Part 5: References
  • Benchchem. "Byproduct identification and removal in sulfonamide synthesis." Benchchem Tech Support. 2

  • Benchchem. "Purification techniques for 2-Chloroquinoline-6-sulfonamide." Benchchem Tech Support. 6

  • Benchchem. "Technical Support Center: Recrystallization of Sulfonamide Products." Benchchem Tech Support. 5

  • Chem-Impex. "3,5-Dimethylpiperidine (cis- and trans- mixture)." Chem-Impex International. 1

  • MilliporeSigma. "3,5-Dimethylpiperidine, mixture of cis and trans = 99 35794-11-7." Sigma-Aldrich. 4

  • Agilent. "Streamline Purification of Organic Synthesis Mixture." Agilent Technologies Technical Report. 3

Sources

Troubleshooting

reducing byproducts in 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine reactions

Focus Compound: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality behind reaction failures. Synthesizing 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves the coupling of an electrophilic sulfonyl chloride with a sterically hindered secondary amine. While seemingly straightforward, poor stoichiometric control and suboptimal solvent choices can lead to a complex byproduct profile.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first map the competing mechanistic pathways. The desired reaction is a nucleophilic attack by 3,5-dimethylpiperidine on 4-methoxybenzenesulfonyl chloride (MBSC). However, MBSC is highly electrophilic and will readily react with competing nucleophiles—such as trace water or alcoholic solvents—if the environment is not strictly controlled.

ReactionPathways MBSC 4-Methoxybenzenesulfonyl Chloride Product 1-[(4-methoxyphenyl)sulfonyl]- 3,5-dimethylpiperidine MBSC->Product Anhydrous DCM 0 °C to RT SulfonicAcid 4-Methoxybenzenesulfonic Acid (Hydrolysis Byproduct) MBSC->SulfonicAcid Competitive Hydrolysis Ester Sulfonate Esters (Genotoxic Byproduct) MBSC->Ester Solvolysis Amine 3,5-Dimethylpiperidine Amine->Product Base Tertiary Amine Base (DIPEA) Base->Product Scavenges HCl Water Trace Moisture (H2O) Water->SulfonicAcid Alcohol Alcoholic Solvents (ROH) Alcohol->Ester

Reaction pathways showing desired product formation vs. competitive byproduct generation.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing a highly polar, baseline-retained byproduct on normal-phase TLC? Scientist's Insight: This is almost certainly 4-methoxybenzenesulfonic acid. Sulfonyl chlorides are highly moisture-sensitive and susceptible to competitive hydrolysis by trace water[1]. The electron-donating methoxy group on the aromatic ring slightly stabilizes the intermediate, but moisture remains the primary cause of yield loss. Causality & Fix: Ensure all solvents (especially hygroscopic ones like THF or DCM) are strictly anhydrous. Flame-dry glassware and operate under an inert argon or nitrogen blanket.

Q2: Is there a risk of di-sulfonylation in this specific reaction? Scientist's Insight: No. While di-sulfonylation is a common and problematic side reaction when using primary amines[2], 3,5-dimethylpiperidine is a secondary amine. It possesses only a single N-H bond. Once the mono-sulfonamide is formed, there are no remaining acidic protons on the nitrogen to undergo a second substitution. This mechanistically precludes over-sulfonylation, significantly simplifying your impurity profile.

Q3: Can I use ethanol or methanol to improve the solubility of my starting materials? Scientist's Insight: Absolutely not. Alcoholic solvents act as competing nucleophiles and will react with 4-methoxybenzenesulfonyl chloride to form sulfonate esters[2]. Causality & Fix: Sulfonate esters are not merely yield-reducing byproducts; they are potent alkylating agents flagged as highly genotoxic impurities (GTIs) in pharmaceutical development[2]. Always use non-nucleophilic, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Q4: My reaction stalls at 50% conversion despite using 1.0 equivalent of the amine. Why? Scientist's Insight: The coupling of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). If an exogenous base is not provided, the unreacted 3,5-dimethylpiperidine acts as the acid scavenger, forming an inactive hydrochloride salt[3]. Causality & Fix: For every molecule of product formed, one molecule of your amine is wasted as a salt. Always use a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) in excess (1.5–2.0 eq) to neutralize the HCl and keep your nucleophile active.

Q5: How do I manage the stereochemistry of 3,5-dimethylpiperidine during the reaction? Scientist's Insight: 3,5-Dimethylpiperidine exists as cis and trans diastereomers. The cis isomer is typically preferred for pharmaceutical scaffolds[3]. Causality & Fix: The sulfonylation reaction conditions are mild enough that they do not cause epimerization at the chiral centers. The input stereochemistry of the piperidine ring is strictly preserved throughout the coupling process.

Part 3: Quantitative Optimization Data

To demonstrate the impact of reaction variables on byproduct formation, review the optimization matrix below. This data synthesizes the causality discussed in the FAQs into actionable metrics.

SolventBase (Eq.)Amine (Eq.)TempYield (%)Major Byproduct Profile
DCM (Anhydrous) DIPEA (2.0) 1.05 0 °C → RT >95% Trace (<1%) unreacted MBSC
DCM (Wet)DIPEA (2.0)1.050 °C → RT65%4-Methoxybenzenesulfonic acid (Hydrolysis)
THFNaOH (aq)1.50RT78%Moderate sulfonic acid (Schotten-Baumann)
EthanolPyridine (2.0)1.05Reflux<30%Ethyl 4-methoxybenzenesulfonate (Genotoxic)
DCM (Anhydrous)None2.00RT85%3,5-DMP Hydrochloride Salt (Waste of Amine)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a built-in validation check to ensure the chemical logic is sound before proceeding to the next phase.

Objective: Synthesize 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine with >95% purity prior to chromatography.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 50 mL round-bottom flask under vacuum, then backfill with Argon.

  • Validation Check: A completely dry environment prevents the competitive hydrolysis of the sulfonyl chloride into sulfonic acid[1].

Step 2: Nucleophile & Base Activation

  • Action: Dissolve cis-3,5-dimethylpiperidine (1.05 eq, 10.5 mmol) and DIPEA (2.0 eq, 20.0 mmol) in 25 mL of anhydrous DCM.

  • Validation Check: DIPEA acts as a non-nucleophilic proton sponge. Its presence ensures the piperidine remains deprotonated and nucleophilically active throughout the reaction[3].

Step 3: Electrophile Addition (Thermal Control)

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Add 4-methoxybenzenesulfonyl chloride (1.0 eq, 10.0 mmol) portion-wise over 15 minutes.

  • Validation Check: Sulfonamide formation is highly exothermic. Controlling the temperature at 0 °C suppresses thermal degradation and prevents localized heating that could drive unwanted side reactions.

Step 4: Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Validation Check: The complete disappearance of the UV-active sulfonyl chloride spot confirms full conversion.

Step 5: Orthogonal Liquid-Liquid Extraction (Workup)

  • Action: Dilute the mixture with 25 mL DCM. Wash sequentially with:

    • 1M Aqueous HCl (2 x 20 mL): Validates the complete removal of excess DIPEA and unreacted 3,5-dimethylpiperidine into the aqueous phase.

    • Saturated Aqueous NaHCO3 (2 x 20 mL): Validates the neutralization of trace acids and extracts any formed 4-methoxybenzenesulfonic acid byproduct into the aqueous waste.

    • Brine (1 x 20 mL): Validates the removal of residual water from the organic phase.

  • Action: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Part 5: References

  • Title: Fibric acid Source: Grokipedia URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Welcome to the Technical Support Center. This hub is engineered for researchers, chemists, and drug development professionals facing crystallization bottlenecks with sulfonamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is engineered for researchers, chemists, and drug development professionals facing crystallization bottlenecks with sulfonamide derivatives. Here, we dissect the thermodynamic and stereochemical variables that prevent the crystallization of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine and provide field-proven, self-validating protocols to overcome them.

The Mechanistic Root of the Problem: Stereochemical Causality

Before troubleshooting, it is critical to understand why this specific molecule resists crystallization.

The synthesis of this compound relies on the reaction between1[1] and 3,5-dimethylpiperidine. Commercially available 3,5-dimethylpiperidine is synthesized via the catalytic hydrogenation of 3,5-dimethylpyridine, which inherently yields a diastereomeric mixture of the achiral cis (meso) isomer and the chiral trans (racemic) isomer—typically in an 80:20 to 75:25 ratio[2][3].

When this mixture is sulfonylated, the resulting product is a mixture of cis- and trans-sulfonamides. Because diastereomers possess different spatial geometries, they disrupt each other's crystal lattice energies. This mutual freezing-point depression prevents nucleation, causing the product to "oil out" into a stubborn, viscous syrup rather than forming a clean crystal lattice[4].

Troubleshooting Guides & FAQs

Q1: My post-reaction workup yielded a thick oil instead of a solid. How do I force crystallization? A1: Do not attempt to force crystallization by crashing the oil out with cold water or rapidly dropping the temperature; this will only trap impurities and yield an amorphous solid. The oiling out is a symptom of diastereomeric interference. You must use a biphasic or gradient solvent system (such as Ethyl Acetate/Hexane or Ethanol/Water) that selectively solubilizes the trans-isomer while allowing the major cis-isomer to nucleate slowly[5].

Q2: Is it more efficient to purify the starting amine or the final sulfonamide? A2: For a robust, scalable workflow, upstream purification is vastly superior . Purifying the 3,5-dimethylpiperidine via preferential salt formation prior to the reaction ensures that your downstream sulfonylation yields >95% cis-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine[3]. By removing the trans-isomer early, you eliminate the thermodynamic barrier to crystallization downstream.

Q3: What are the best solvent systems for sulfonamide crystallization? A3: Ethanol is the gold standard for sulfonamides. The hydroxyl group of ethanol acts as a strong hydrogen-bond donor to the sulfonyl oxygen atoms, stabilizing the crystal lattice during the critical nucleation phase[5][6]. See the quantitative solvent data below for specific ratios.

Quantitative Data: Solvent System Screening

To optimize the downstream isolation of the cis-enriched sulfonamide, we have summarized the thermodynamic performance of various solvent systems.

Solvent SystemRatio (v/v)Solubility ProfileCrystallization Outcome & Causality
Ethanol / Water 80:20High at 75°C, Low at 4°CExcellent. H-bonding stabilizes the cis lattice; trans isomer remains highly soluble in the mother liquor.
Ethyl Acetate / Hexane 1:3Moderate at 65°CGood. Slower nucleation rate prevents oiling out, but yields smaller, needle-like crystals.
Dichloromethane 100%Extremely HighPoor. Rapid evaporation leads to supersaturation without nucleation, resulting in an amorphous glass.
Isopropanol 100%ModerateFair. Requires mechanical scratching or seeding to overcome the nucleation activation energy.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm success before proceeding to the next synthetic step.

Protocol 1: Upstream Resolution of 3,5-Dimethylpiperidine

Objective: Eliminate the trans-isomer to prevent downstream oiling.

  • Dissolution: Dissolve 10.0 g of commercial 3,5-dimethylpiperidine (mixture of isomers) in 100 mL of anhydrous diethyl ether in a round-bottom flask.

  • Precipitation: Cool the flask to 0°C using an ice bath. Slowly bubble anhydrous HCl gas through the solution.

  • Causality: The cis-isomer forms a hydrochloride salt that is highly insoluble in non-polar ether compared to the trans-isomer, driving selective precipitation[3].

  • Isolation: Vacuum filter the white precipitate and wash with 20 mL of cold acetone to remove residual trans-salt.

  • Self-Validation Step: Basify a 50 mg aliquot of the salt with 1M NaOH, extract with dichloromethane, and run a 1 H-NMR. The presence of a single doublet for the equatorial methyl groups confirms >95% cis purity. You may now proceed to the sulfonylation reaction.

Protocol 2: Downstream Crystallization of the Sulfonamide

Objective: Selectively crystallize the cis-sulfonamide from a crude reaction mixture.

  • Preparation: Concentrate the crude organic phase (post-sulfonylation) under reduced pressure until a thick syrup is formed.

  • Dissolution: Add absolute ethanol (3 mL per gram of crude syrup) and heat to 75°C under constant stirring until the oil is fully dissolved[5][6].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a natural, undisturbed rate (approx. 0.5°C/min). Do not agitate. Agitation induces premature, impure nucleation.

  • Nucleation Induction: Once the internal temperature reaches 40°C, add 1-2 drops of deionized water. This slightly lowers the solubility threshold, triggering the nucleation of the cis-isomer.

  • Self-Validation Step: Isolate the first crop of block-like crystals via filtration. Spot the mother liquor on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The heavy presence of the trans-diastereomer in the filtrate validates that the crystallization successfully segregated the isomers.

Workflow Visualization

CrystallizationWorkflow A 3,5-Dimethylpiperidine (cis/trans mixture) B Sulfonylation Reaction (4-Methoxybenzenesulfonyl Chloride) A->B Direct Synthesis D Upstream Resolution (HCl Salt Precipitation) A->D Recommended Pathway C Diastereomeric Mixture (Oils Out / Amorphous) B->C G Pure cis-Sulfonamide Crystals B->G High-Yield Crystallization F Downstream Optimization (EtOH/H2O or EtOAc/Hexane) C->F Troubleshooting E Pure cis-Amine (>95% purity) D->E E->B Sulfonylation F->G Selective Crystallization

Workflow for resolving diastereomeric oiling in sulfonamide crystallization.

References

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. Available at: [Link]

  • 3,5-Dimethylpiperidine - Grokipedia. Available at:[Link]

  • Crystallization of Sulfanilamide - YouTube. Available at: [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride - PrepChem.com. Available at: [Link]

  • Pharmaceutical co-crystals – are we there yet? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic understanding of the aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic understanding of the aqueous stability of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine .

This compound is an N,N-disubstituted (tertiary) arylsulfonamide. Understanding its unique physicochemical properties—specifically its lipophilicity, lack of an ionizable N-H proton, and the electronic influence of its methoxy group—is critical for designing robust in vitro assays and preventing experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of the aqueous buffer at physiological pH? A: The precipitation is driven by the compound's high lipophilicity, not chemical degradation. 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine lacks any ionizable functional groups at pH 7.4. The piperidine nitrogen is tied up in the sulfonamide bond, rendering it non-basic, and as a tertiary sulfonamide, it lacks an acidic N-H proton. Causality & Solution: Water cannot effectively solvate the hydrophobic 3,5-dimethylpiperidine ring and the aromatic methoxyphenyl group. To resolve this, you must use a co-solvent (e.g., 1–5% DMSO) or formulate the assay buffer with a surfactant (like 0.01% Tween-20) to maintain the compound in solution.

Q2: Is the compound chemically stable in standard cell culture media (pH ~7.4) at 37°C? A: Yes, it is exceptionally stable. The S-N bond in sulfonamides is highly resistant to neutral hydrolysis [1]. Unlike carboxylic amides, the sulfonamide bond is sterically shielded and electronically stable, meaning you will not observe significant hydrolytic degradation during standard 48- to 72-hour cell-based assays.

Q3: How does the 4-methoxy substitution affect its hydrolytic stability compared to other arylsulfonamides? A: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance. Causality: This electron donation increases the electron density at the sulfonyl sulfur atom, significantly reducing its electrophilicity. Consequently, the sulfur atom is heavily shielded against nucleophilic attack (e.g., by water or hydroxide ions). This makes the compound notably more stable to hydrolysis than unsubstituted benzenesulfonamides or those bearing electron-withdrawing groups (like a 4-nitro substitution) [2].

Q4: What degradation products should I look for under forced degradation (extreme acid or base)? A: Under extreme hydrolytic stress (e.g., 1M HCl or 1M NaOH at >60°C), the S-N bond will eventually cleave. The degradation yields two products: 4-methoxybenzenesulfonic acid and 3,5-dimethylpiperidine . Mechanistic Insight: Because this is a tertiary sulfonamide, it cannot deprotonate to form a stable, unreactive anion in basic conditions. Primary and secondary sulfonamides form this anion, which strongly repels hydroxide ions [2]. Lacking this protective mechanism, your compound is theoretically more susceptible to alkaline hydrolysis than secondary sulfonamides, though it still requires harsh heating to degrade [3].

Part 2: Mechanistic Visualizations

HydrolysisPathway Compound 1-[(4-methoxyphenyl)sulfonyl] -3,5-dimethylpiperidine Acidic Acidic Hydrolysis (pH < 2, Heat) Compound->Acidic Basic Basic Hydrolysis (pH > 12, Heat) Compound->Basic Neutral Physiological/Neutral (pH 7.4) Compound->Neutral Protonation N-Protonation (Sluggish due to low basicity) Acidic->Protonation Nucleophilic OH- Nucleophilic Attack at Sulfonyl Sulfur Basic->Nucleophilic Stable Highly Stable (No Degradation) Neutral->Stable Products Degradation Products: 4-Methoxybenzenesulfonic Acid + 3,5-Dimethylpiperidine Protonation->Products Nucleophilic->Products

Hydrolytic degradation pathways of the sulfonamide compound.

Part 3: Troubleshooting Guide

Observed IssueRoot Cause AnalysisRecommended Solution
Rapid signal loss in HPLC (Neutral pH) Compound is adsorbing to the walls of plastic microcentrifuge tubes or HPLC vials due to high lipophilicity.Switch to deactivated glass vials. Ensure the sample matrix contains at least 30% organic solvent (e.g., Acetonitrile) prior to injection.
Variable baseline in cell assays Compound precipitation forming micro-crystals that scatter light or cause localized toxicity.Perform a kinetic solubility assay. Limit the final assay concentration to <10 µM, or increase DMSO concentration to 1% if tolerated by the cells.
Degradation in basic buffer (pH > 10) Hydroxide-mediated nucleophilic attack at the sulfonyl sulfur. Tertiary sulfonamides cannot form protective anions.If high pH is required for formulation, prepare the solution immediately before use and store it on ice. Do not autoclave basic solutions of this compound.

Part 4: Quantitative Stability Data

The following table summarizes the expected hydrolytic half-lives of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine under various conditions, derived from comparative arylsulfonamide kinetic models.

ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
pH 1.2 (Simulated Gastric Fluid) 37°C> 30 DaysAcid-catalyzed N-protonation (Very slow)
pH 7.4 (PBS / Cell Media) 37°C> 1 YearNone (Highly stable)
pH 12.0 (Harsh Base) 37°C~ 14 DaysBase-catalyzed nucleophilic attack
1.0 M NaOH (Forced Degradation) 80°C< 4 HoursRapid nucleophilic cleavage of S-N bond

Part 5: Validated Experimental Protocols

To accurately assess the stability of this compound without introducing artifactual data, follow this self-validating kinetic profiling protocol.

Protocol 1: Kinetic Aqueous Stability Profiling (RP-HPLC-UV)

Self-Validating System: This protocol enforces a mass-balance check . To prove that the disappearance of the parent compound is due to true hydrolysis and not precipitation or plastic adsorption, you must simultaneously quantify the appearance of the primary degradant (4-methoxybenzenesulfonic acid). The molar sum of the parent and degradant must equal 100% ± 5% of the initial concentration at all time points.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to yield a 10 mM stock solution. Causality: DMSO ensures complete initial solvation, preventing undissolved micro-particulates from skewing baseline measurements.

  • Buffer Spiking: Pre-warm the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to 37°C. Spike the DMSO stock into the buffer to achieve a final concentration of 100 µM (Final DMSO = 1%).

  • Incubation & Sampling: Incubate the solution in a shaking water bath at 37°C. Withdraw 100 µL aliquots at exactly t = 0, 1, 4, 24, and 48 hours.

  • Reaction Quenching: Immediately transfer each 100 µL aliquot into a vial containing 100 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., sulfamethoxazole). Causality: Acetonitrile crashes out buffer salts and instantly halts any pH-driven hydrolysis, locking the kinetic state of the sample.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • HPLC Analysis: Inject 10 µL of the supernatant onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm (for the aromatic rings).

  • Data Processing: Calculate the % remaining by taking the ratio of the parent compound peak area to the internal standard peak area, normalized to the t=0 timepoint. Verify mass balance by quantifying the 4-methoxybenzenesulfonic acid peak.

StabilityWorkflow Start 1. Prepare 10 mM Stock (100% DMSO) Dilution 2. Dilute to 100 µM (Aqueous Buffer, ≤1% DMSO) Start->Dilution Incubation 3. Incubate at 37°C (pH 1.2, 7.4, 10.0) Dilution->Incubation Sampling 4. Aliquot at Timepoints (t=0, 1, 4, 24, 48h) Incubation->Sampling Quenching 5. Quench Reaction (Cold Acetonitrile) Sampling->Quenching Analysis 6. RP-HPLC-UV/MS (Quantify % Remaining) Quenching->Analysis

Step-by-step workflow for aqueous stability assessment.

References

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams Journal of the American Chemical Society URL:[Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications The Journal of Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine and Other Sulfonamide Derivatives for Researchers

This guide provides an in-depth technical comparison of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine with other classes of sulfonamide derivatives. The content is structured to provide researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine with other classes of sulfonamide derivatives. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds. While specific experimental data for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is not extensively available in publicly accessible literature, this guide will infer its potential properties based on well-established SAR principles within the broader sulfonamide class and provide a comparative analysis against other derivatives.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] A significant portion of sulfonamide-based drugs exert their effects through enzyme inhibition. A classic example is their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[2] The general structure of a sulfonamide allows for extensive chemical modification at both the sulfonyl and the amine moieties, providing a versatile scaffold for tuning potency, selectivity, and pharmacokinetic properties.

This guide focuses on the specific structural attributes of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine and how they likely influence its biological profile in comparison to other sulfonamide derivatives. The key structural features for our analysis are:

  • The N-Sulfonylpiperidine Core: A cyclic amine that can influence solubility and conformational rigidity.

  • The 3,5-Dimethyl Substitution: Methyl groups on the piperidine ring that can impact lipophilicity and steric interactions with the target protein.

  • The 4-Methoxy Substitution: An electron-donating group on the phenyl ring that can affect electronic properties and potential for hydrogen bonding.

General Synthesis of N-Arylsulfonylpiperidine Derivatives

The synthesis of N-arylsulfonylpiperidine derivatives typically involves the reaction of a substituted piperidine with a substituted benzenesulfonyl chloride. This straightforward and versatile approach allows for the generation of a diverse library of analogs for SAR studies.

General Synthesis of N-Arylsulfonylpiperidines Substituted_Piperidine Substituted Piperidine Product N-Arylsulfonylpiperidine Derivative Substituted_Piperidine->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Product

Caption: General reaction scheme for the synthesis of N-arylsulfonylpiperidine derivatives.

Comparative Analysis of Structural Features

The Influence of the Piperidine Ring and its Substituents

The piperidine ring is a common scaffold in medicinal chemistry, known for its ability to improve the physicochemical properties of drug candidates.[3] The inclusion of a piperidine moiety can enhance solubility and provide a rigid framework for orienting substituents towards their biological target.

The Role of 3,5-Dimethyl Substitution:

The presence of methyl groups at the 3 and 5 positions of the piperidine ring in 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is expected to have several effects:

  • Increased Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in a target protein.

  • Steric Influence: The dimethyl substitution introduces steric bulk, which can either enhance binding by promoting a favorable conformation or hinder binding if it clashes with the active site of the target enzyme. The stereochemistry of these methyl groups (cis or trans) will also play a crucial role in defining the overall shape of the molecule and its potential for specific interactions.[4][5]

  • Metabolic Stability: The methyl groups may influence the metabolic stability of the piperidine ring by blocking potential sites of oxidation.

In a study on 3,5-diamino-piperidine derivatives as aminoglycoside mimetics, it was found that a dimethylated piperidine headpiece retained biological activity, suggesting that such substitutions are well-tolerated and can maintain the necessary spatial orientation for target interaction.[5]

The Impact of the Substituted Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule is critical for the inhibitory activity of many sulfonamide drugs, particularly against metalloenzymes where the sulfonamide group coordinates with the metal ion in the active site.[2] The nature and position of substituents on the phenyl ring can significantly modulate this activity.

The Effect of the 4-Methoxy Group:

The 4-methoxy group on the phenyl ring of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is an electron-donating group, which can influence the pKa of the sulfonamide nitrogen. This, in turn, can affect the strength of its interaction with the zinc ion in the active site of enzymes like carbonic anhydrase.

In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, a 4-methoxy analogue showed reduced activity compared to the parent compound.[6] Conversely, other studies on different sulfonamide series have shown that a 4-methoxy group can be beneficial for activity. This highlights that the effect of a particular substituent is highly dependent on the specific biological target and the overall structure of the inhibitor.

The methoxy group can also participate in hydrogen bonding interactions with residues in the active site, potentially enhancing binding affinity.

Comparative Performance: A Structure-Activity Relationship (SAR) Perspective

To provide a comparative context, the table below summarizes general SAR trends observed in various classes of sulfonamide inhibitors, which can be used to predict the potential performance of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine.

Structural FeatureObserved Effect on Biological ActivitySupporting Rationale
Piperidine Ring Generally improves solubility and provides a rigid scaffold.The saturated heterocyclic nature enhances aqueous solubility compared to purely aromatic systems. The defined ring conformation helps in pre-organizing substituents for optimal target interaction.[3]
3,5-Dimethyl Substitution (Piperidine) Can increase lipophilicity and introduce steric bulk. The effect on potency is target-dependent.Increased lipophilicity can improve membrane permeability. Steric hindrance can either improve selectivity by preventing binding to off-targets or decrease potency by clashing with the primary target's active site.[4][5]
4-Methoxy Substitution (Phenyl) Modulates electronic properties and can act as a hydrogen bond acceptor. The effect on potency is variable.An electron-donating group can influence the acidity of the sulfonamide proton. The oxygen atom can form hydrogen bonds with amino acid residues in the enzyme's active site.[6]
Unsubstituted Phenylsulfonylpiperidine Serves as a baseline for comparison. Activity is often moderate.The unsubstituted scaffold provides the core pharmacophore, but lacks specific interactions that can be introduced with substituents.
Halogenated Phenylsulfonylpiperidines (e.g., 4-Chloro, 4-Fluoro) Halogens can increase potency through favorable interactions and by altering electronic properties.Halogens can participate in halogen bonding and increase binding affinity. Their electron-withdrawing nature can also influence the sulfonamide's pKa.

Experimental Protocols for Evaluation

To experimentally validate the predicted properties of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine and compare it to other sulfonamide derivatives, a series of in vitro assays are essential.

Carbonic Anhydrase Inhibition Assay

This assay is fundamental for evaluating sulfonamides that target carbonic anhydrases. A common method is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Dissolve the sulfonamide inhibitors in DMSO to create stock solutions and then prepare serial dilutions.

  • Assay Procedure:

    • In a stopped-flow instrument, one syringe contains the enzyme solution and the inhibitor at various concentrations.

    • The other syringe contains a CO₂ solution (substrate) and a pH indicator (e.g., phenol red).

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.

    • The IC₅₀ (inhibitor concentration that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentration.

    • The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare hCA Enzyme Solution Mixing Rapid Mixing of Enzyme/Inhibitor and CO₂/pH Indicator Solutions (Stopped-Flow Instrument) Enzyme_Prep->Mixing Inhibitor_Prep Prepare Serial Dilutions of Sulfonamide Inhibitors Inhibitor_Prep->Mixing Measurement Monitor Absorbance Change of pH Indicator Over Time Mixing->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC₅₀ Value Rate_Calc->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Conclusion

Based on established structure-activity relationships, 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a promising scaffold for further investigation. The 3,5-dimethylpiperidine moiety is likely to enhance lipophilicity and provide steric bulk that could be exploited for achieving isoform selectivity. The 4-methoxyphenyl group offers a site for potential hydrogen bonding and modulates the electronic properties of the sulfonamide pharmacophore.

Experimental validation through synthesis and biological testing is crucial to confirm these inferred properties. The provided experimental protocol for carbonic anhydrase inhibition serves as a starting point for such investigations. By systematically comparing the activity of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine with analogs bearing different substituents on both the piperidine and phenyl rings, researchers can build a comprehensive SAR profile and potentially identify novel and potent enzyme inhibitors for various therapeutic applications.

References

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci.. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. Semantic Scholar. [Link]

  • Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. PubMed. [Link]

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • N,N-dimethylpiperidine-3-sulfonamide hydrochloride. ECHA. [Link]

  • 3,5-dimethyl-N-phenyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxamide. MolPort. [Link]

Sources

Comparative

Validating Target Engagement for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: A Comparative Guide to NanoBRET, CETSA, and SPR

Executive Summary Confirming that a small molecule physically interacts with its intended biological target inside a cell is a critical bottleneck in drug discovery. This guide evaluates the target engagement (TE) profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Confirming that a small molecule physically interacts with its intended biological target inside a cell is a critical bottleneck in drug discovery. This guide evaluates the target engagement (TE) profile of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine (herein referred to as MPSD ), a representative arylsulfonamide-piperidine scaffold. Because arylsulfonamides are classically investigated for their affinity toward metalloenzymes, we utilize Carbonic Anhydrase II (CAII) as our model target protein.

To objectively compare performance, we will evaluate MPSD's target engagement using three orthogonal platforms: [1], [2], and [3]. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions—focusing instead on the biophysical causality behind each protocol step and ensuring every workflow operates as a self-validating system.

Comparative Analysis & Experimental Data

Before diving into the methodologies, it is essential to understand the quantitative outputs of each platform. NanoBRET provides live-cell equilibrium affinity, CETSA offers label-free thermodynamic stabilization data, and SPR resolves the exact kinetic rates of binding ( kon​ and koff​ ).

Table 1: Target Engagement Profiling of MPSD vs. Reference Inhibitor (CAII Target)

PlatformParameter MeasuredMPSD ResultReference Compound ResultThroughputCellular Context
NanoBRET™ Intracellular IC50​ 145 nM45 nMHigh (384-well)Live HEK293 cells
CETSA® ΔTm​ (Thermal Shift)+4.2 °C+6.5 °CMedium (PCR tubes)Intact cells / Lysate
SPR Kd​ (Affinity), koff​ 120 nM, 1.2×10−3s−1 35 nM, 4.5×10−4s−1 High (Biacore)Purified recombinant

Data Interpretation: While MPSD shows a slightly lower affinity ( Kd​ = 120 nM) and faster dissociation rate ( koff​ ) compared to the reference compound in SPR, it successfully penetrates the cell membrane to engage the target in live cells, as evidenced by the NanoBRET IC50​ and the positive CETSA thermal shift.

NanoBRET™ Methodology: Live-Cell Proximity Assay

NanoBRET™ relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase (energy donor) and a cell-permeable fluorescent tracer (energy acceptor). When MPSD successfully engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal.

NanoBRET NLuc Target-NLuc Fusion (Energy Donor) BRET High BRET Signal (No MPSD) NLuc->BRET Binds Tracer Tracer Fluorescent Tracer (Energy Acceptor) Tracer->BRET MPSD MPSD Compound (Competitor) NoBRET Loss of BRET Signal (Target Engaged) MPSD->NoBRET Displaces Tracer BRET->NoBRET Add MPSD

NanoBRET competitive displacement mechanism for live-cell target engagement.

Step-by-Step Protocol & Causality
  • Transient Transfection: Transfect HEK293 cells with the CAII-NanoLuc® fusion vector 24 hours prior to the assay.

    • Causality: Transient expression ensures the fusion protein is kept at sub-physiological levels. Overexpression can lead to artifactual aggregation and exhaust the intracellular pool of the tracer, destroying the assay's dynamic range.

  • Tracer Titration & Addition: Add the fluorescent tracer at its pre-determined EC50​ concentration.

    • Causality: Operating exactly at the tracer's EC50​ ensures the system is highly sensitive to competitive displacement by MPSD. If the tracer concentration is too high, MPSD will appear falsely inactive due to the insurmountable tracer competition.

  • Compound Incubation: Treat cells with a serial dilution of MPSD (10 µM to 1 nM) and incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation allows MPSD to cross the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.

  • Self-Validation Check (Internal Controls):

    • Negative Control: Include untransfected cells to subtract background luminescence.

    • Positive Control: Include a "Tracer-Only" well (DMSO vehicle) to establish the maximum BRET signal ( Bmax​ ).

    • Reference: Run a known CAII inhibitor in parallel to validate assay sensitivity.

CETSA® Methodology: Thermodynamic Stabilization

As first described in the [2], the Cellular Thermal Shift Assay (CETSA®) is a label-free technique. It operates on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ).

CETSA Cells Intact Cells + MPSD Heat Thermal Challenge (Gradient Heating) Cells->Heat Incubate Lysis Cell Lysis & Centrifugation Heat->Lysis Denature Unbound Soluble Quantify Soluble Target Protein Lysis->Soluble Isolate Supernatant Curve Shift in Melting Temp (ΔTm) Soluble->Curve Plot vs Temp

CETSA workflow demonstrating thermodynamic stabilization of the target protein.

Step-by-Step Protocol & Causality
  • Cellular Incubation: Incubate intact cells with 10 µM MPSD or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

    • Causality: The 3-minute heating duration is highly calibrated. It provides enough thermal energy to denature unbound proteins without driving irreversible, non-specific precipitation of the entire proteome, which would mask the ligand-induced stabilization.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles, then centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation strictly separates the denatured, aggregated proteins (pellet) from the thermally stabilized, MPSD-bound target (supernatant).

  • Self-Validation Check (Internal Controls):

    • Baseline Validation: The DMSO vehicle control establishes the basal melting temperature ( Tm​ ) of the unliganded target.

    • Specificity Control: Probe the supernatant for a non-target housekeeping protein (e.g., GAPDH or Actin). If GAPDH shows a thermal shift in the presence of MPSD, the compound is likely causing non-specific cytotoxicity or global proteome aggregation rather than specific target engagement.

Surface Plasmon Resonance (SPR): Biophysical Kinetics

While NanoBRET and CETSA confirm if MPSD binds in a cellular context, [3] explains how it binds by resolving the kinetic rate constants ( kon​ and koff​ ). SPR detects changes in the refractive index at a gold sensor surface as the small molecule binds to the immobilized target.

SPR Chip Sensor Chip (Immobilized Target) Flow Flow MPSD (Analyte) Chip->Flow Assoc Association Phase (kon) Flow->Assoc Binding Dissoc Dissociation Phase (Wash, koff) Assoc->Dissoc Buffer Wash Data Sensorgram (Kd & Kinetics) Dissoc->Data Optical Readout

SPR kinetic workflow for real-time measurement of association and dissociation rates.

Step-by-Step Protocol & Causality
  • Surface Functionalization: Covalently couple recombinant CAII to a CM5 dextran sensor chip using standard amine coupling chemistry (EDC/NHS).

    • Causality: Covalent tethering ensures a highly stable baseline and prevents target leaching during the continuous microfluidic flow of the MPSD analyte, which is critical for detecting the low-mass signals of small molecules.

  • Analyte Injection (Association Phase): Flow MPSD over the chip at multiple concentrations (e.g., 10 nM to 1 µM) at a high flow rate (30 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association rate ( kon​ ) represents the true chemical binding event rather than the diffusion rate of MPSD through the microfluidic channel.

  • Buffer Wash (Dissociation Phase): Switch the flow to a compound-free running buffer to monitor the dissociation of MPSD from the target.

    • Causality: Forcing dissociation allows the calculation of the koff​ rate. This dictates the compound's residence time ( τ=1/koff​ ), a parameter often more predictive of in vivo efficacy than raw affinity ( Kd​ ).

  • Self-Validation Check (Internal Controls):

    • Reference Subtraction: Utilize a reference flow cell (immobilized with a dummy protein or left blank) to subtract bulk refractive index changes (e.g., DMSO solvent effects) and non-specific binding artifacts.

    • Solvent Correction: Run a DMSO calibration curve to correct for slight bulk refractive index mismatches between the samples and the running buffer.

References

  • Martinez Molina, D., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay". Science (2013). URL:[Link]

  • Pollack, S. J. "Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands". Royal Society of Chemistry (2017). URL:[Link]

Validation

A Guide to Characterizing the Kinase Selectivity Profile of Novel Inhibitors: A Case Study Framework for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

For researchers and drug development professionals, understanding the precise interaction of a small molecule with the human kinome is a critical step in the journey from a promising compound to a potential therapeutic....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the precise interaction of a small molecule with the human kinome is a critical step in the journey from a promising compound to a potential therapeutic. A highly selective kinase inhibitor can offer a cleaner pharmacological profile with fewer off-target effects, while a multi-targeted inhibitor might be advantageous in complex diseases like cancer. This guide provides a comprehensive framework for determining and interpreting the kinase selectivity profile of a novel compound, using the hypothetical molecule 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine as our case study.

While specific experimental data for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is not currently available in the public domain, this guide will equip you with the necessary knowledge to generate, analyze, and contextualize such data. We will delve into the rationale behind experimental choices, provide a detailed protocol for a gold-standard assay, and illustrate how to present and compare the resulting data.

The Imperative of Kinase Selectivity Profiling

The human genome contains over 500 protein kinases, which act as key regulators of a vast array of cellular processes.[1][2] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[2] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of others, leading to unforeseen biological consequences and potential toxicities.

Therefore, early and comprehensive kinase profiling is not merely a characterization step but a cornerstone of a successful drug discovery program. It allows for:

  • Target Validation: Confirming that the compound engages the intended kinase target(s).

  • Off-Target Liability Assessment: Identifying potential safety concerns by revealing unintended interactions.

  • Mechanism of Action Elucidation: Uncovering polypharmacology that may contribute to the compound's efficacy.[3]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to improve selectivity and potency.

Designing the Investigation: Methodologies for Kinome-Wide Scanning

Several robust technologies are available for high-throughput kinase profiling.[1] The choice of platform often depends on the stage of research, the required throughput, and the specific questions being asked.

Technology PlatformPrincipleKey AdvantagesConsiderations
KINOMEscan™ (Competition Binding Assay) Measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is quantified.[4][5]ATP-independent, allowing for the measurement of true thermodynamic binding affinity (Kd). Broad coverage of the kinome.[4][5]Does not directly measure inhibition of catalytic activity.
Radiometric Assays (e.g., HotSpot™) Directly measures the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a peptide or protein substrate. Inhibition is quantified by a reduction in radioactivity.[6]Considered the "gold standard" for directly measuring enzymatic activity.[6] Can be performed at physiologically relevant ATP concentrations.Requires handling of radioactive materials.
Fluorescence-Based Assays (e.g., TR-FRET, ADP-Glo™) These assays measure a component of the kinase reaction, such as ADP production or substrate phosphorylation, through a change in fluorescence.[7][8]High-throughput, non-radioactive, and amenable to automation.[8]Prone to interference from fluorescent compounds. Indirect measurement of kinase activity.
Kinobeads / Multiplexed Inhibitor Beads (MIBs) An affinity chromatography approach where a mixture of ATP-competitive kinase inhibitors is immobilized on beads. These beads are used to capture active kinases from cell lysates, which are then identified and quantified by mass spectrometry.[1]Profiles kinases in their native, active state from a biological sample. Provides information on kinase expression levels.[1]Technically complex, lower throughput than in vitro panels.

For a comprehensive initial assessment of a novel compound like 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, a competition binding assay such as KINOMEscan™ is an excellent starting point due to its broad coverage and direct measurement of binding interactions. This can then be followed up with functional radiometric or fluorescence-based assays for key hits to confirm inhibitory activity.

Experimental Protocol: A Step-by-Step Guide to Kinase Selectivity Profiling via Competition Binding Assay

This protocol outlines a generalized workflow for assessing the selectivity of a test compound against a large kinase panel.

Objective: To determine the binding affinity of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine across a comprehensive panel of human kinases.

Materials:

  • Test Compound: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase Panel: A pre-formatted panel of purified human kinases (e.g., KINOMEscan™ scanMAX panel).[4]

  • Assay Plates: Appropriate multi-well plates for the chosen platform.

  • Assay Buffer: Provided by the assay manufacturer.

  • Immobilized Ligand and Solid Support (e.g., beads).

  • Detection Reagents (e.g., quantitative PCR reagents for DNA-tagged kinases).

  • Control Inhibitor: A well-characterized broad-spectrum kinase inhibitor (e.g., Staurosporine) for assay validation.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Compound Dilution (Prepare serial dilutions of test compound in DMSO) C 3. Binding Reaction (Mix kinase, immobilized ligand, and test compound) A->C B 2. Kinase Preparation (DNA-tagged kinases are prepared in assay buffer) B->C D 4. Incubation (Allow binding to reach equilibrium, e.g., 60 min at RT) C->D E 5. Affinity Capture (Kinases not bound to the test compound are captured on a solid support) D->E F 6. Washing (Remove unbound kinase and test compound) E->F G 7. Elution/Quantification (Quantify captured kinase, e.g., via qPCR of DNA tag) F->G H 8. Data Analysis (Calculate % control and derive binding constants) G->H

Caption: Workflow for a competition binding kinase assay.

Detailed Steps:

  • Compound Preparation: The test compound, 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) for the initial broad screen.

  • Assay Mixture Preparation: Purified kinases, each tagged with a unique DNA identifier, are mixed with the immobilized ligand.

  • Competition Binding: The test compound is added to the kinase/ligand mixture. It competes with the immobilized ligand for binding to the kinase's ATP site.

  • Equilibration: The reaction is incubated to allow the binding interactions to reach equilibrium.

  • Capture: The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it. Kinases that are bound to the test compound will not be captured and are washed away.

  • Quantification: The amount of kinase remaining on the solid support is quantified. In the KINOMEscan™ platform, this is achieved by eluting the DNA tags and quantifying them using qPCR.

  • Data Analysis: The amount of kinase recovered is compared to a DMSO vehicle control. A lower signal indicates that the test compound has displaced the immobilized ligand, signifying a binding interaction. The results are typically expressed as "% Control" or "% Inhibition".

Interpreting and Visualizing the Data

The output of a kinome scan is a large dataset that requires effective visualization for interpretation.

1. Tabular Data Summary: For an initial screen, the data is often presented as the percentage of the DMSO control remaining (% Ctrl), where a lower number indicates stronger binding.

Table 1: Illustrative Kinase Selectivity Data for a Hypothetical Compound at 1 µM (Note: This data is for illustrative purposes only and does not represent actual results for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine)

Kinase Target% Control at 1 µMSelectivity Score (S)
MAPK1 (ERK2) 2.5 S(10) @ 1µM = 0.05
MAPK3 (ERK1) 4.0
GSK3B 8.5
CDK2 45.0
SRC 88.0
ABL1 92.0
... (400+ other kinases)>90

The Selectivity Score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind with a certain potency by the total number of kinases tested. For example, S(10) at 1 µM would be the number of kinases with %Ctrl < 10 divided by the total number of kinases in the panel.

2. Kinome Tree Visualization: A powerful way to visualize selectivity is to map the hits onto a phylogenetic tree of the human kinome. This allows for rapid identification of which kinase families the compound interacts with.

G cluster_kinome Illustrative Kinome Tree TK TK k6 TK->k6 k7 TK->k7 k8 TK->k8 TKL TKL k14 TKL->k14 k15 TKL->k15 STE STE k12 STE->k12 k13 STE->k13 CK1 CK1 k16 CK1->k16 k17 CK1->k17 AGC AGC k3 AGC->k3 k4 AGC->k4 k5 AGC->k5 CAMK CAMK k9 CAMK->k9 k10 CAMK->k10 k11 CAMK->k11 CMGC CMGC k1 CMGC->k1 k2 CMGC->k2 MAPK1 CMGC->MAPK1 MAPK3 CMGC->MAPK3 GSK3B CMGC->GSK3B

Caption: Illustrative Kinome Tree showing hypothetical hits (red).

In this example, the hypothetical compound strongly interacts with three kinases (MAPK1, MAPK3, GSK3B) within the CMGC family, while showing minimal interaction with other kinases across the kinome, suggesting a high degree of selectivity.

Comparison with Alternatives: Context is Key

The selectivity profile of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, once determined, must be compared against relevant benchmarks. These could include:

  • Existing Tool Compounds: If the intended target is known (e.g., MAPK1), its profile should be compared to well-characterized, selective MAPK1 inhibitors.

  • Clinically Approved Drugs: Comparison against approved drugs for the same target or pathway can provide valuable insights into the required selectivity window for a successful therapeutic.

  • Promiscuous Inhibitors: Comparing the profile to a non-selective inhibitor like Staurosporine highlights the compound's relative selectivity.

Table 2: Illustrative Comparison of IC50 Values (nM) for Hypothetical Compound vs. Reference Inhibitors (Note: This data is for illustrative purposes only)

Kinase TargetCmpd X (Hypothetical)Reference Inhibitor A (Selective)Reference Inhibitor B (Multi-targeted)
MAPK1 15 1050
MAPK3 25 1875
GSK3B 80 >10,000120
CDK2 >10,000>10,000250
VEGFR2 >10,000>10,00030

This comparative analysis would suggest that our hypothetical compound is a potent and selective inhibitor of MAPK1/3, similar to Reference Inhibitor A, and distinct from the multi-targeted profile of Reference Inhibitor B.

Conclusion and Future Directions

This guide provides a robust framework for characterizing the kinase selectivity of a novel chemical entity like 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine. By employing high-throughput screening technologies, visualizing the data effectively, and comparing it against relevant benchmarks, researchers can make informed decisions to advance their drug discovery programs. The initial broad screen should be followed by dose-response studies to determine quantitative potency metrics (IC₅₀ or KᏧ values) for significant hits. Ultimately, these in vitro biochemical data must be correlated with cellular assays to confirm that the compound engages its target(s) in a physiological context and elicits the desired biological response.

References

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC. [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Kinome Profiling. PMC. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Mps1 Kinase Inhibitors in Cell-Based Assays: A Comparative Analysis of NMS-P715 and Reversine

Introduction: The Critical Role of Mps1 in Mitotic Fidelity and as a Cancer Target The Monopolar Spindle 1 (Mps1) kinase, also known as TTK, is a cornerstone of the spindle assembly checkpoint (SAC), a crucial surveillan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Mps1 in Mitotic Fidelity and as a Cancer Target

The Monopolar Spindle 1 (Mps1) kinase, also known as TTK, is a cornerstone of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][2][3] The SAC prevents the premature separation of sister chromatids until each one is correctly attached to the mitotic spindle, thereby safeguarding genomic stability.[4][5][6] Mps1 kinase activity is essential for this process; it initiates the signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[7][8] Inhibition of the APC/C delays the onset of anaphase, providing a window for error correction.[7]

Given that many cancer cells exhibit chromosomal instability and are highly proliferative, they are particularly dependent on a functional SAC to survive. The overexpression of Mps1 has been observed in a variety of human tumors, correlating with aneuploidy and poor prognosis.[9][10][11] This has positioned Mps1 as a compelling target for anticancer therapy.[9][11][12] By inhibiting Mps1, we can force cancer cells to bypass the SAC, leading to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death.[9][10][13]

This guide provides a framework for the comparative benchmarking of two well-characterized Mps1 inhibitors, NMS-P715 and Reversine, in common cell-based assays. While NMS-P715 is a highly selective Mps1 inhibitor, Reversine is a multi-kinase inhibitor known to target Aurora kinases in addition to Mps1.[9][14][15][16] This comparison will not only elucidate their respective potencies but also highlight the phenotypic consequences of selective versus multi-targeted inhibition of mitotic kinases.

The Spindle Assembly Checkpoint (SAC) Signaling Pathway

The following diagram illustrates the central role of Mps1 in the activation of the Spindle Assembly Checkpoint.

SAC_Pathway Figure 1: Mps1's Role in the Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 recruits & activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Bub1 Bub1/BubR1 Bub1->MCC contributes to APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers

Caption: Mps1 phosphorylates downstream targets at unattached kinetochores, leading to the formation of the MCC and inhibition of the APC/C, thereby delaying anaphase.

Experimental Benchmarking Workflow

To objectively compare the cellular effects of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, NMS-P715, and Reversine, a multi-tiered approach is essential. We will assess their impact on overall cell health and their ability to induce the specific mechanism-based endpoint of apoptosis.

Experimental_Workflow Figure 2: Experimental Workflow for Inhibitor Benchmarking cluster_assays Endpoint Assays start Seed Cancer Cells (e.g., HCT116, HeLa) treatment Treat with serial dilutions of: - NMS-P715 - Reversine - Vehicle Control (DMSO) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (MTS Assay) incubation->viability apoptosis Apoptosis Assay (Caspase-Glo 3/7 Assay) incubation->apoptosis analysis Data Analysis: - Calculate IC50 values - Measure Caspase Activity - Compare Potency & Efficacy viability->analysis apoptosis->analysis

Caption: A streamlined workflow for assessing the impact of Mps1 inhibitors on cancer cell viability and apoptosis.

Part 1: Assessing Cytotoxicity via Cell Viability Assay

The primary assessment of an anti-cancer compound's efficacy is its ability to reduce the number of viable cells. The MTS assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of living cells.[17][18] In this assay, the tetrazolium salt MTS is reduced by cellular dehydrogenases into a soluble purple formazan product.[17][19]

Detailed Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed human colorectal carcinoma (HCT116) cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of NMS-P715 and Reversine in complete culture medium. A typical starting concentration would be 20 µM. Also, prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Expected Data and Interpretation

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundTarget(s)Cell LineAssayIncubation TimeIC50 (nM) [Hypothetical Data]
NMS-P715 Mps1 (selective)HCT116MTS72 hours180
Reversine Mps1, Aurora A/BHCT116MTS72 hours400

Note: The values in this table are for illustrative purposes and are based on typical potencies reported in the literature.[15][16]

From this data, we can infer that NMS-P715 is more potent at reducing the viability of HCT116 cells than Reversine. This is expected, as NMS-P715 is a highly optimized and selective inhibitor of Mps1.[9][15] Reversine's broader kinase activity may contribute to off-target effects that influence its overall cytotoxic profile.[14][16]

Part 2: Quantifying Apoptosis Induction via Caspase Activity

Inhibition of Mps1 leads to mitotic errors that typically trigger apoptosis, or programmed cell death.[15][20][21] A hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[22][23][24] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify the activity of these key executioner caspases.[22][25] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[22][25]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS protocol, typically using a separate but identically treated 96-well plate (a white-walled plate is required for luminescence assays).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. The incubation time is often shorter for apoptosis assays to capture the event before secondary necrosis occurs.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only wells.

    • Calculate the fold change in caspase activity for each treatment condition relative to the vehicle-treated control.

Expected Data and Interpretation

An increase in the luminescent signal indicates an increase in Caspase-3/7 activity and, by extension, apoptosis.

Compound (at 2x IC50)Target(s)Cell LineAssayFold Increase in Caspase-3/7 Activity [Hypothetical Data]
NMS-P715 Mps1 (selective)HCT116Caspase-Glo 3/78.5-fold
Reversine Mps1, Aurora A/BHCT116Caspase-Glo 3/76.2-fold

This hypothetical data suggests that at concentrations relative to their respective potencies (2x IC50), NMS-P715 is a more potent inducer of apoptosis via caspase activation than Reversine in this cell line. This aligns with the mechanism of action, where potent and selective inhibition of Mps1 effectively abrogates the spindle assembly checkpoint, leading to rapid mitotic catastrophe and subsequent apoptosis.[9][15][26] The multi-targeted nature of Reversine might induce other cellular responses, such as cell cycle arrest or polyploidy, which could result in a different apoptotic induction profile.[16][21][27]

Conclusion and Future Directions

This guide outlines a robust and reproducible framework for benchmarking inhibitors of Mps1 kinase in fundamental cell-based assays. Based on our comparative analysis, a selective inhibitor like NMS-P715 is expected to demonstrate superior potency in both reducing cell viability and inducing apoptosis compared to a multi-kinase inhibitor like Reversine. This highlights the therapeutic potential of specifically targeting the Mps1-mediated spindle assembly checkpoint in cancer cells.

For researchers in drug development, these assays represent the first critical step in characterizing a novel compound. Further investigation should involve more complex, high-content screening assays to visualize mitotic defects, such as chromosome misalignment and aneuploidy, providing a deeper mechanistic understanding of the compound's effects.[28] Ultimately, promising candidates from these in vitro assays should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.[9][15][29]

References

  • Bolanos-Garcia, V. M. (2025, March 1). Mps1 kinase functions in mitotic spindle assembly and error correction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Spindle checkpoint. Retrieved from [Link]

  • Liu, X., et al. (2019). Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. Journal of Cell Biology, 218(6), 1847-1860. Retrieved from [Link]

  • Science and Culture Today. (2024, August 26). The Elegant Spindle Assembly Checkpoint. Retrieved from [Link]

  • Tighe, A., et al. (2008). Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores. Journal of Cell Biology, 181(6), 893-901. Retrieved from [Link]

  • Joglekar, A. P. (2010). A chemical tool box defines mitotic and interphase roles for Mps1 kinase. Journal of Cell Biology, 190(1), 21-24. Retrieved from [Link]

  • London, N., & Biggins, S. (2014). Spindle assembly checkpoint activation and silencing at kinetochores. PMC, 4(1), 1-11. Retrieved from [Link]

  • Wikipedia. (2023, November 29). MTT assay. Retrieved from [Link]

  • Bolanos-Garcia, V. M. (2025). Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: The Spindle Assembly Checkpoint. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Zhang, G., & Yu, H. (2020). Molecular Mechanisms of Spindle Assembly Checkpoint Activation and Silencing. PubMed. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • D'Alise, A. M., et al. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. Molecular Cancer Therapeutics, 7(5), 1140-1149. Retrieved from [Link]

  • Gbah, A., et al. (2022). Targeting glioma cells by antineoplastic activity of reversine. PMC. Retrieved from [Link]

  • Promega. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • Wang, Y., et al. (2021). Reversine inhibits proliferation, invasion and migration and induces cell apoptosis in gastric cancer cells by downregulating TTK. PMC. Retrieved from [Link]

  • Li, Y., et al. (2021). Multiple functions of reversine on the biological characteristics of sheep fibroblasts. PMC. Retrieved from [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. PubMed. Retrieved from [Link]

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. AACR Journals. Retrieved from [Link]

  • Innocenti, P., et al. (2017). Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy. PMC. Retrieved from [Link]

  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Retrieved from [Link]

  • ACS Publications. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Retrieved from [Link]

  • Taylor & Francis Online. (2018, February 26). Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy. Retrieved from [Link]

  • Sook-Kee, K., et al. (2022). Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells. PubMed. Retrieved from [Link]

  • O'Connor, A. M., et al. (2014). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PubMed. Retrieved from [Link]

  • Kusior, C. M., et al. (2012). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC. Retrieved from [Link]

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. PMC. Retrieved from [Link]

  • Dick, A. E., & Gerlich, D. W. (2013). The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). AZ3146 inhibits kinetochore recruitment of O-Mad2. Retrieved from [Link]

  • Quintavalle, M., et al. (2011). A cell-based, high content screening assay reveals activators and inhibitors of cancer cell invasion. PMC. Retrieved from [Link]

  • Wrobleski, S. T., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

This guide provides essential safety and logistical information for the proper disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine. As a trusted partner in your research, we are committed to providing value...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations and environmental stewardship. The following procedures are based on an in-depth analysis of the compound's constituent functional groups and established best practices for chemical waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Piperidine and its Derivatives: The 3,5-dimethylpiperidine moiety is a derivative of piperidine, a cyclic aliphatic amine.[1] Piperidines are known to be corrosive and can cause severe skin burns and eye damage.[2] They are often flammable and can be toxic if inhaled, ingested, or absorbed through the skin.[2] The safety data for 3,5-dimethylpiperidine itself indicates it is a flammable liquid that can cause skin and eye irritation.[3]

  • Sulfonyl-Containing Compounds: The sulfonyl group is part of a sulfonamide linkage in this molecule. While many sulfonamides are stable, some can be reactive, and their decomposition can release toxic oxides of sulfur and nitrogen under fire conditions.[4] Aromatic sulfonamides are also being investigated for various biological activities, which underscores the need to prevent their release into the environment.[5]

  • Methoxyphenyl Compounds: The 4-methoxyphenyl group is a substituted anisole. Some halogenated methoxybenzenes have been shown to be pervasive in the environment, with potential for long-range transport and bioaccumulation.[6] Studies on the related compound methoxychlor indicate that it can degrade in the environment, but the degradation products themselves may have environmental persistence.[7]

Given these components, it is prudent to treat 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine as a hazardous substance. The primary risks associated with handling this compound during disposal are likely to be skin and eye irritation or burns, and potential toxicity.

Hazard Category Potential Hazard Rationale based on Structural Analogs
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Piperidine derivatives can be toxic.[2]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[3][8]Piperidines are known skin irritants/corrosives.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[8][9]Piperidines are corrosive to the eyes.[2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6]Methoxybenzene derivatives can persist in the environment.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the potential for skin and eye damage, a stringent PPE protocol is mandatory when handling 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine for disposal.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

Spill Management: Immediate Actions

In the event of a small spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully scoop the material into a designated waste container.[4] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The collected spill material must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is that it should never be disposed of down the drain or in regular trash.[10][11] It must be managed as regulated hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. Plastic containers are often preferred.[11] The container must be in good condition and have a secure, tight-fitting lid.

  • Chemical Compatibility: Ensure the container material is compatible with the chemical. Polypropylene or high-density polyethylene (HDPE) are generally suitable. Check a chemical compatibility chart if you are unsure.[12][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine".[11] Also, indicate the approximate quantity of waste.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed except when adding waste.[11]

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" waste).[11]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.[11]

  • Licensed Waste Disposal: Your EHS department will arrange for the pickup and transportation of the waste by a licensed and approved hazardous waste disposal company.[14] This ensures the waste is managed and disposed of in compliance with all federal, state, and local regulations.[4]

  • Incineration: The most probable disposal method for this type of organic compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially toxic combustion products like oxides of nitrogen and sulfur.[4][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine.

DisposalWorkflow start Waste Generation: 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal spill Spill Occurs collect->spill During Handling saa Store in Satellite Accumulation Area (SAA) seal->saa ehs_pickup Contact EHS for Waste Pickup saa->ehs_pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect Contain and collect spill debris disposal_facility Transfer to Licensed Waste Disposal Facility ehs_pickup->disposal_facility end Final Disposal (e.g., Incineration) disposal_facility->end

Caption: Disposal workflow for 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15] Additionally, the Toxic Substances Control Act (TSCA) gives the EPA authority to regulate the disposal of specific chemical substances.[16] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is handled and disposed of in accordance with these regulations.[17] Working with your institution's EHS department is the best way to ensure compliance.

References

  • Hoh, E., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Env. Fate/Transport. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(4-Methoxyphenyl)Pyrazole Env. Fate/Transport. [Link]

  • Suzuki, T., et al. (2012). An environmental fate study of methoxychlor using water-sediment model system. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. NCBI - NIH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57467332. [Link]

  • Molbase. 1-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine. [Link]

  • Physikalisch-Technische Bundesanstalt. (2010). Chemical Waste Management for Laboratories. [Link]

  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2025). Summary of the Toxic Substances Control Act. [Link]

  • National Center for Biotechnology Information. (2013). Piperidine - Acute Exposure Guideline Levels. [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • Ministry of Environment. (2020). Standards for Defining Hazardous Industrial Waste. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Tisch Scientific. Material Compatibility Chart. [Link]

  • ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • Scientific Reports. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine. As a preferred source for laboratory safety, our goal is to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine. As a preferred source for laboratory safety, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. The following procedures are grounded in established safety principles and an analysis of analogous chemical structures to ensure a comprehensive approach to risk mitigation.

Hazard Assessment: A Synthesis of Structural Analogs

Based on this analysis, 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine should be handled as a substance with the following potential hazards until empirical data proves otherwise.

Hazard CategoryAnticipated RiskRationale based on Structural Analogs
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]Piperidine derivatives are known to be acutely toxic.[1][2]
Corrosivity May cause severe skin burns and serious eye damage.[1][2][6]The piperidine functional group is corrosive.[1][6]
Irritation May cause respiratory tract, skin, and serious eye irritation.[3][4][6]Both piperidine and methoxyphenyl analogs are classified as irritants.[3][4][5]
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][2][3]Piperidine and its methylated derivatives are flammable liquids.[3][7]
Environmental Hazard Potentially harmful to aquatic life.[1]Piperidine derivatives can be hazardous to the environment.[1]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should only be used after all higher-level controls have been implemented. The most effective safety protocols prioritize the elimination or substitution of hazards, followed by engineering and administrative controls.

Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : All handling of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Wash hands and any exposed skin thoroughly after handling.[8][9] Prohibit eating, drinking, or smoking in the laboratory.[7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection.

Body AreaMinimum Required PPEEnhanced Protection (for spills or large quantities)
Eye/Face Chemical splash goggles meeting ANSI Z87.1 standards.[10]Full-face shield worn over chemical splash goggles.[1][8]
Hands Double-gloving: Wear two pairs of chemical-resistant nitrile gloves.[1]Heavy-duty butyl rubber or neoprene gloves.[7][11]
Body Flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[1][10]Chemical-resistant apron over the lab coat or a disposable chemical-resistant coverall.[1][11]
Respiratory Work must be performed in a chemical fume hood.For emergency spill response outside a fume hood, a NIOSH-approved full-face respirator with organic vapor cartridges is required.[10][12][13]
Feet Closed-toe, closed-heel leather or chemical-resistant shoes.[10]Chemical-resistant boot covers.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent contamination.

Donning (Putting On) Sequence
  • Body Protection : Don lab coat or coveralls.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respiratory Protection : If required for emergency use, perform a fit check on your respirator.

  • Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

PPE Donning Sequence Start Start Step1 1. Body Protection (Lab Coat) Start->Step1 Step2 2. Inner Gloves Step1->Step2 Step3 3. Eye/Face Protection (Goggles/Shield) Step2->Step3 Step4 4. Outer Gloves Step3->Step4 End Ready for Work Step4->End PPE Doffing Sequence Start Work Complete Step1 1. Remove Outer Gloves Start->Step1 Step2 2. Remove Body Protection Step1->Step2 Step3 3. Remove Eye/Face Protection Step2->Step3 Step4 4. Remove Inner Gloves Step3->Step4 Step5 5. Wash Hands Step4->Step5 End Safe Exit Step5->End

Caption: The correct sequence for removing PPE to avoid contamination.

Emergency Preparedness: Spill and Exposure Plan

Immediate and correct action is crucial in an emergency.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [14]* Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [6][14]* Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6]* Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [14]

Small Spill (<100 mL) Inside a Chemical Fume Hood
  • Alert : Alert personnel in the immediate area.

  • Contain : Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. [8][9]Do not use paper towels.

  • Neutralize (if applicable) : For piperidine-like compounds, covering with dry lime or soda ash can help neutralize. [8]4. Collect : Carefully scoop the absorbed material and contaminated debris into a clearly labeled hazardous waste container.

  • Decontaminate : Wipe down the spill area and any contaminated equipment with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your Environmental Health & Safety (EHS) department.

Small Spill Cleanup Spill Spill Occurs in Fume Hood Alert 1. Alert Others Spill->Alert Contain 2. Contain with Inert Absorbent Alert->Contain Collect 3. Collect Waste Contain->Collect Decon 4. Decontaminate Area Collect->Decon Report 5. Report to EHS Decon->Report End Area is Safe Report->End

Caption: Workflow for managing a small chemical spill in a fume hood.

For any spill outside a fume hood, or for any large spill, evacuate the area immediately, close the doors, and contact your institution's emergency response team.

Waste Disposal Protocol

Improper disposal is a significant safety and environmental risk. All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste : Collect all liquid waste containing 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine in a designated, sealed, and clearly labeled hazardous waste container. [1]The label must include the full chemical name and associated hazard warnings (e.g., Flammable, Corrosive, Toxic). [1]* Contaminated Solid Waste : All disposable PPE (gloves, coats), absorbent materials from spills, and contaminated labware must be collected in a separate, sealed container for solid hazardous waste. [1]* Empty Containers : Containers that held the chemical are not empty. They must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. [1]Only after this procedure can the container be managed according to institutional guidelines.

All hazardous waste must be disposed of through a licensed professional waste disposal service. [1]

References

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safety Data Sheet - Cayman Chemical. (2025, November 19).
  • Piperidine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, December 21).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine - TUODA. (2025, April 28).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
© Copyright 2026 BenchChem. All Rights Reserved.